Dexamethasone valerate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHRLVCMMWUAJD-OMPPIWKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022904 | |
| Record name | Dexamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33755-46-3 | |
| Record name | (11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33755-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone valerate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexamethasone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7CP949NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of Dexamethasone Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of dexamethasone (B1670325) valerate (B167501), a potent corticosteroid. The focus of this document is the prevalent orthoester pathway, detailing the reaction mechanism, key intermediates, and a thorough experimental protocol. Quantitative data is presented in structured tables for clarity, and the synthesis pathway is visualized using a DOT language diagram.
Core Synthesis Pathway: The Orthoester Route
The most common and efficient method for the synthesis of dexamethasone 17-valerate involves a two-step process starting from dexamethasone. This pathway selectively esterifies the sterically hindered 17α-hydroxyl group.
The initial step is the reaction of dexamethasone with trimethyl orthovalerate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction forms a cyclic 17,21-methyl orthovalerate intermediate. This intermediate is then subjected to controlled acid-catalyzed hydrolysis, which selectively cleaves the 21-O-bond of the orthoester, yielding the desired dexamethasone 17-valerate.
Key Intermediates
The primary intermediate in this synthesis is the Dexamethasone 17,21-methyl orthovalerate . The formation of this cyclic intermediate is crucial for the selective esterification at the 17-position.
| Intermediate Name | Molecular Formula | Role in Synthesis |
| Dexamethasone 17,21-methyl orthovalerate | C28H39FO6[1] | Protects the 21-hydroxyl and activates the 17-hydroxyl for selective valerate ester formation. |
Experimental Protocols
The following experimental protocols are based on detailed procedures outlined for the synthesis of the closely related betamethasone (B1666872) valerate, which is considered analogous for dexamethasone valerate synthesis.[2][3]
Step 1: Formation of the Orthoester Intermediate
-
Reaction Setup: In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve dexamethasone in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Reagents: To this solution, add trimethyl orthovalerate and a catalytic amount of p-toluenesulfonic acid.
-
Reaction Conditions: Stir the mixture at a controlled temperature of 20-25°C for 30-45 minutes.[2]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
Step 2: Hydrolysis and Formation of this compound
-
Hydrolysis: To the reaction mixture containing the orthoester intermediate, add a 5-15% aqueous solution of sulfuric acid.[2]
-
Reaction Conditions: Maintain the reaction under a nitrogen atmosphere at 20-25°C and stir for 20-30 minutes.[2]
-
Work-up:
-
Quench the reaction by adding pyridine.
-
Add an aqueous solution of sodium chloride and warm the mixture to 30-35°C.
-
After stirring, allow the layers to separate and collect the upper organic layer.[2]
-
-
Isolation of Crude Product:
-
Concentrate the organic layer under reduced pressure to obtain an oily residue.
-
To the residue, add a mixture of anhydrous methanol (B129727), water, and glacial acetic acid.
-
Heat the mixture until a clear solution is obtained, then cool to 15-20°C to induce crystallization.
-
Collect the solid by suction filtration and wash the filter cake with a 20-40% aqueous methanol solution.[2]
-
Step 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a mixture of acetone (B3395972), purified water, and glacial acetic acid with stirring.
-
Decolorization: Add activated carbon and stir at room temperature for 1-2 hours.[2]
-
Filtration: Filter the solution to remove the activated carbon and wash the filter cake with a mixture of acetone and purified water.
-
Crystallization: Combine the filtrates and add an equal volume of purified water. Concentrate the solution under reduced pressure at a temperature below 50°C. Cool the concentrated solution to 10-15°C and stir for 10-15 hours to allow for crystallization.[2]
-
Final Product Isolation: Collect the purified crystals by suction filtration, wash with purified water, and dry to a constant weight.[2]
Quantitative Data
The following tables summarize the quantitative data for the synthesis of betamethasone valerate, serving as a reference for the analogous synthesis of this compound.[2]
Table 1: Reaction Yields and Product Purity
| Step | Product | Yield | Purity (by HPLC) |
| Recrystallization 1 | Betamethasone Valerate | 83.2% | 99.6% |
| Recrystallization 2 | Betamethasone Valerate | 82.4% | 99.3% |
Table 2: Reagent Quantities for Purification (Example)
| Reagent | Quantity (for 25.7 g crude product) |
| Acetone | 154.2 mL |
| Purified Water | 18 mL |
| Glacial Acetic Acid | 0.18 mL |
| Activated Carbon | 0.51 g |
| Acetone/Water Wash Solution (Acetone) | 64.3 mL |
| Acetone/Water Wash Solution (Purified Water) | 10.3 mL |
Synthesis and Workflow Diagrams
The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.
Caption: Synthesis pathway of this compound via the orthoester intermediate.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide on the Chemical and Physical Properties of Dexamethasone Valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Dexamethasone valerate (B167501), a potent synthetic glucocorticoid. The information is curated for researchers, scientists, and professionals involved in drug development and formulation.
Chemical and Physical Properties
Dexamethasone valerate, a corticosteroid ester, exhibits specific chemical and physical characteristics that are crucial for its formulation, delivery, and therapeutic efficacy. A summary of these properties is presented in the table below.
| Property | Value |
| Chemical Structure | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-valerate |
| Molecular Formula | C₂₇H₃₇FO₆[1] |
| Molecular Weight | 476.58 g/mol [1] |
| Appearance | White or almost white crystalline powder[2] |
| Melting Point | Approximately 190°C (with decomposition) (for Betamethasone valerate)[2] |
| Boiling Point | 607.5 °C at 760 mmHg |
| Solubility | - Water: Practically insoluble[2]. - Ethanol (B145695) (95%): Soluble[2]. - Methanol: Sparingly soluble[2]. - Chloroform: Freely soluble[2]. - Diethyl Ether: Slightly soluble[2]. - Acetone: Freely soluble[3]. - DMSO: Soluble (Dexamethasone is soluble at 30 mg/ml)[4]. |
| UV λmax | Approximately 239-241 nm in ethanol or methanol[4][5]. |
Spectroscopic Data
-
UV-Visible Spectroscopy: this compound exhibits a maximum absorbance (λmax) in the UV region, typically around 239-241 nm, which is characteristic of the α,β-unsaturated ketone chromophore in the steroid A-ring.[4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups: O-H stretching (around 3500 cm⁻¹), C=O stretching of the ketone groups (around 1700-1660 cm⁻¹), C=C stretching of the diene system (around 1620 cm⁻¹), and C-F stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display characteristic signals for the steroid nucleus, including signals for the vinyl protons of the A-ring, the methyl protons, and the protons of the valerate ester group.
-
¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons, the olefinic carbons of the A-ring, and the various carbons of the steroid backbone and the valerate side chain.
-
¹⁹F NMR: A characteristic signal would be observed for the fluorine atom attached to the steroid nucleus.
-
Experimental Protocols
The following are detailed methodologies for determining key physical and chemical properties of this compound.
3.1. Determination of Melting Point
-
Principle: The melting point is the temperature at which a solid substance transitions into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range.
-
3.2. Determination of Solubility
-
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
-
Apparatus: Analytical balance, volumetric flasks, shaker or magnetic stirrer, and a suitable analytical method for quantification (e.g., UV-Vis spectrophotometer).
-
Procedure (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed container.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.
-
3.3. UV-Visible Spectrophotometric Analysis
-
Principle: This technique measures the absorption of ultraviolet or visible light by a substance in solution. The absorbance is directly proportional to the concentration of the substance (Beer-Lambert law).
-
Apparatus: UV-Vis spectrophotometer, quartz cuvettes.
-
Procedure:
-
A standard stock solution of this compound of a known concentration is prepared in a suitable solvent (e.g., ethanol).
-
A series of calibration standards are prepared by diluting the stock solution to various known concentrations.
-
The UV-Vis spectrum of one of the standard solutions is recorded over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
The absorbance of each calibration standard is measured at the determined λmax.
-
A calibration curve of absorbance versus concentration is plotted.
-
The absorbance of a sample solution of unknown concentration is measured at the same λmax, and its concentration is determined from the calibration curve.
-
Signaling Pathway and Mechanism of Action
This compound, as a glucocorticoid, exerts its potent anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR). The signaling pathway is a complex process involving genomic and non-genomic actions.
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Mechanism of Action:
-
Cytoplasmic Binding: this compound, being lipophilic, readily crosses the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm. The GR is part of a large multiprotein complex that includes heat shock proteins (HSPs).
-
Activation and Translocation: Upon binding, the GR undergoes a conformational change, leading to the dissociation of the HSPs. This activated GR complex then translocates into the nucleus.
-
Genomic Actions (Transactivation and Transrepression):
-
Transactivation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as annexin-1.
-
Transrepression: The GR monomer can also interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "tethering" mechanism prevents these factors from binding to their DNA response elements, thereby downregulating the expression of pro-inflammatory genes, including cytokines and chemokines like IL-2 and TNF-α.
-
This guide provides foundational technical information on this compound. For further in-depth studies, it is recommended to consult peer-reviewed scientific literature and pharmacopeial monographs.
References
Spectroscopic Analysis and Characterization of Dexamethasone Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis and characterization of Dexamethasone (B1670325) Valerate (B167501). This document outlines the principles and expected outcomes for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, quantitative data, and visual representations of workflows and signaling pathways are presented to aid in the research and development of this potent corticosteroid.
Introduction
Dexamethasone Valerate is a synthetic glucocorticoid, an ester of dexamethasone with valeric acid, used primarily for its anti-inflammatory and immunosuppressive properties. Its chemical structure, which includes a fluorine atom at the 9α position and a methyl group at the 16α position, enhances its glucocorticoid activity. The addition of the valerate ester at the C21 position increases its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate and thorough spectroscopic characterization is crucial for its identification, purity assessment, and quality control in pharmaceutical formulations.
Spectroscopic Characterization
The following sections detail the application of key spectroscopic methods for the analysis of this compound. While specific data for this compound is limited in publicly available literature, the data for the parent compound, Dexamethasone, provides a strong foundation for interpretation. The influence of the valerate ester group on the spectra is discussed where relevant.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its steroidal backbone and the valerate ester group.
Table 1: Characteristic Infrared Absorption Bands for Dexamethasone
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3400 | O-H (alcohol) | Stretching vibration of hydroxyl groups. |
| ~2950 | C-H (alkane) | Stretching vibration of methyl and methylene (B1212753) groups. |
| ~1725 | C=O (ester) | Stretching vibration of the valerate carbonyl group. |
| ~1706 | C=O (ketone, C20) | Stretching vibration of the C20 carbonyl group.[1] |
| ~1660 | C=O (ketone, C3, conjugated) | Stretching vibration of the C3 carbonyl group conjugated with the C4-C5 double bond.[1] |
| ~1616 | C=C (alkene) | Stretching vibration of the C=C bonds in the A ring.[1] |
| ~1270 | C-F | Stretching vibration of the carbon-fluorine bond.[1] |
| ~1100-1000 | C-O (ester, alcohol) | Stretching vibrations of C-O bonds. |
Note: The presence of the valerate ester in this compound will introduce a strong carbonyl (C=O) absorption band around 1725-1740 cm⁻¹, which may overlap with other carbonyl signals.
-
Sample Preparation:
-
KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is placed in the instrument, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule. ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of this compound. The valerate moiety will introduce characteristic signals in both the ¹H and ¹³C NMR spectra.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.3 | d | H-1 |
| ~6.3 | d | H-2 |
| ~6.1 | s | H-4 |
| ~4.9, 4.7 | ABq | H-21 (protons on the carbon bearing the ester) |
| ~4.3 | m | H-11 |
| ~2.5-0.8 | m | Steroidal backbone protons and valerate CH₂ and CH₃ groups |
| ~0.9 | t | Terminal CH₃ of the valerate group |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~209 | C-20 (ketone) |
| ~186 | C-3 (conjugated ketone) |
| ~173 | C=O (ester carbonyl) |
| ~168 | C-5 |
| ~154 | C-1 |
| ~129 | C-2 |
| ~124 | C-4 |
| ~90 | C-17 |
| ~71 | C-11 |
| ~68 | C-21 (carbon bearing the ester) |
| ~34-14 | Steroidal backbone carbons and valerate carbons |
Note: The chemical shifts for the protons and carbons at and near the C21 position will be significantly affected by the valerate ester group compared to Dexamethasone.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
The chemical shifts are reported in parts per million (ppm) relative to the reference standard.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to obtain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common technique for the analysis of corticosteroids.
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₇H₃₇FO₆ |
| Molecular Weight | 476.58 g/mol |
| [M+H]⁺ (protonated molecule) | m/z 477.26 |
| [M+Na]⁺ (sodium adduct) | m/z 499.24 |
| Key Fragment Ions (m/z) | Proposed Structure |
| 375.20 | [M+H - Valeric acid]⁺ |
| 355.19 | [M+H - Valeric acid - HF]⁺ |
| 337.18 | [M+H - Valeric acid - HF - H₂O]⁺ |
| 101.07 | [Valeric acid + H]⁺ |
Note: The fragmentation pattern is predicted based on the known fragmentation of Dexamethasone, with the initial loss of the valeric acid moiety being a prominent pathway.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of acetonitrile (B52724) and water.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source is used.
-
Chromatographic Separation (optional but recommended for complex mixtures):
-
A C18 reversed-phase column is commonly used.
-
A gradient elution with mobile phases such as acetonitrile and water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) is employed to achieve good separation.
-
-
Mass Spectrometric Analysis:
-
The ESI source is operated in positive ion mode.
-
A full scan mass spectrum is acquired to identify the protonated molecule [M+H]⁺.
-
Tandem mass spectrometry (MS/MS) is performed on the [M+H]⁺ ion to obtain the fragmentation pattern. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is primarily used for the quantitative analysis of compounds with chromophores. The α,β-unsaturated ketone system in the A-ring of the steroid nucleus of this compound gives rise to a strong UV absorption.
Table 5: UV-Vis Spectroscopic Data for Dexamethasone
| Solvent | λmax (nm) |
| Methanol (B129727) | ~240 |
| Ethanol | ~240 |
Note: The λmax of this compound is expected to be very similar to that of Dexamethasone, as the valerate ester group does not significantly affect the chromophore.
-
Sample Preparation:
-
A stock solution of this compound of known concentration is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
A series of standard solutions of different concentrations are prepared by diluting the stock solution.
-
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
The spectrophotometer is zeroed with the solvent blank.
-
The UV spectrum of a standard solution is recorded over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
A calibration curve is constructed by plotting the absorbance at λmax versus the concentration of the standard solutions.
-
The absorbance of the unknown sample solution is measured at λmax, and its concentration is determined from the calibration curve using the Beer-Lambert law.
-
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
References
An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Dexamethasone Valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of Dexamethasone valerate (B167501). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, the experimental protocols used to determine binding affinity, and comparative data with other relevant corticosteroids.
Introduction to Dexamethasone Valerate and the Glucocorticoid Receptor
This compound is a potent synthetic glucocorticoid. Its therapeutic effects are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The binding of this compound to the GR initiates a cascade of molecular events that ultimately modulate the expression of target genes, leading to anti-inflammatory, immunosuppressive, and metabolic effects. Understanding the binding affinity of this compound for the GR is crucial for elucidating its potency and optimizing its therapeutic use.
The Glucocorticoid Receptor Signaling Pathway
Upon entering the cell, a glucocorticoid such as this compound binds to the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and immunophilins. Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins. The activated ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance or suppress gene transcription, thereby modulating cellular responses.
Canonical Glucocorticoid Receptor Signaling Pathway.
Quantitative Data on Glucocorticoid Receptor Binding Affinity
For comparative purposes, the following table summarizes the GR binding affinity of the parent compound, Dexamethasone, and the closely related Betamethasone 17-valerate, along with other common glucocorticoids. The affinity is often expressed as a relative binding affinity (RBA) compared to a standard (e.g., Dexamethasone = 100) or as an IC50 value, which is the concentration of a drug that is required for 50% inhibition in a competitive binding assay.
| Compound | Relative Binding Affinity (RBA) (Dexamethasone = 100) | IC50 (nM) | Notes |
| Dexamethasone | 100 | 5.8 - 7.9 | A potent synthetic glucocorticoid used as a standard for RBA comparisons. |
| Betamethasone 17-valerate | Not specified | 5 - 6 | A structurally similar and potent topical corticosteroid. The IC50 value is for the inhibition of [3H]dexamethasone binding to human and mouse epidermis receptors.[2] |
| Budesonide | 935 | 2.7 | A potent glucocorticoid with high affinity for the GR. |
| Fluticasone Propionate | 1800 | 0.5 | Exhibits very high binding affinity for the GR. |
| Hydrocortisone (Cortisol) | 10 | 50-100 | The primary endogenous glucocorticoid, serving as a lower-affinity baseline. |
Disclaimer: The data presented in this table is compiled from various sources and should be used for comparative purposes only. Experimental conditions can vary, leading to differences in reported values.
Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity
The binding affinity of ligands to the glucocorticoid receptor is commonly determined using in vitro competitive binding assays. A widely used method is the radioligand binding assay.
Principle of the Radioligand Binding Assay
This assay measures the ability of an unlabeled ligand (the "competitor," e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor. The receptors can be sourced from cytosolic preparations of tissues or from cell lines expressing the receptor. By incubating a fixed concentration of the radiolabeled ligand with increasing concentrations of the unlabeled competitor, a competition curve is generated. From this curve, the IC50 value of the competitor can be determined.
Detailed Methodology for a Competitive Radioligand Binding Assay
1. Preparation of Receptor Source (Cytosol Extraction):
-
Tissues (e.g., rat liver or thymus) are homogenized in a cold buffer solution (e.g., Tris-HCl with EDTA and molybdate (B1676688) to stabilize the receptor).
-
The homogenate is then centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, yielding the cytosol (supernatant) which contains the soluble glucocorticoid receptors.
-
The protein concentration of the cytosol is determined using a standard protein assay (e.g., Bradford or BCA assay).
2. Competitive Binding Incubation:
-
A constant amount of cytosol and a fixed concentration of the radiolabeled ligand (e.g., [³H]dexamethasone) are incubated in a series of tubes.
-
Increasing concentrations of the unlabeled competitor (this compound) are added to these tubes.
-
A set of tubes containing only the radiolabeled ligand is used to determine total binding.
-
Another set of tubes containing the radiolabeled ligand and a large excess of unlabeled Dexamethasone is used to determine non-specific binding.
-
The incubation is carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).
3. Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by:
-
Dextran-coated charcoal (DCC) adsorption: DCC is added to the incubation mixture, which adsorbs the free radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.
-
Filter binding assay: The incubation mixture is rapidly filtered through a glass fiber filter. The receptors and bound ligand are retained on the filter, while the free ligand passes through.
-
4. Quantification of Radioactivity:
-
The amount of radioactivity in the collected supernatant (DCC method) or on the filters is quantified using a liquid scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The specific binding data is then plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve.
-
The IC50 value is determined from this curve, which is the concentration of the competitor that displaces 50% of the specifically bound radiolabeled ligand.
-
The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radiolabeled ligand.
Workflow for a Competitive Radioligand Binding Assay.
Conclusion
This compound is a potent glucocorticoid that exerts its effects through high-affinity binding to the glucocorticoid receptor. While specific quantitative binding data for this compound is not consistently reported in publicly available literature, the principles of structure-activity relationships suggest that its valerate ester modification likely enhances its binding affinity compared to the parent Dexamethasone molecule. The experimental protocols outlined in this guide, particularly competitive radioligand binding assays, represent the gold standard for determining the precise binding characteristics of such compounds. A thorough understanding of these methodologies and the comparative binding affinities of different corticosteroids is essential for the continued research and development of effective glucocorticoid therapies.
References
Cellular Uptake and Intracellular Trafficking of Dexamethasone Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) valerate (B167501), a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent. Its therapeutic efficacy is contingent upon its ability to enter target cells and interact with intracellular receptors. As a lipophilic ester of dexamethasone, its valerate moiety is designed to enhance its penetration through cellular membranes, a critical first step in its mechanism of action. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and intracellular trafficking of dexamethasone valerate, drawing upon data from dexamethasone and other relevant corticosteroids to elucidate its path from the extracellular environment to its nuclear targets.
Cellular Uptake Mechanisms
The cellular uptake of this compound is primarily believed to occur through passive diffusion across the plasma membrane, a process facilitated by its increased lipophilicity compared to its parent compound, dexamethasone. While direct quantitative data for this compound is limited, the principles governing the uptake of similar corticosteroids provide a strong framework for understanding its cellular entry.
Passive Diffusion
The primary route of entry for lipophilic steroids like this compound is passive diffusion. The valerate ester group increases the lipid solubility of the molecule, allowing it to more readily partition into and traverse the lipid bilayer of the cell membrane. This process is driven by the concentration gradient of the drug between the extracellular and intracellular compartments.
Potential for Carrier-Mediated Transport and Endocytosis
While passive diffusion is the predominant mechanism, the involvement of carrier-mediated transport and endocytic pathways, particularly for nanoparticle formulations or when conjugated to targeting moieties, cannot be entirely ruled out. Studies on other steroids have suggested the existence of cellular uptake pathways involving endocytic receptors.[1] However, direct evidence for specific endocytotic uptake of free this compound is currently lacking. It has been observed that dexamethasone can inhibit endocytosis in macrophages after prolonged exposure, suggesting a complex interplay between glucocorticoids and vesicular trafficking.[1]
Intracellular Trafficking and Fate
Once inside the cell, this compound undergoes a series of events that ultimately lead to the modulation of gene expression. This intracellular journey involves enzymatic modification, receptor binding, and nuclear translocation.
Intracellular Hydrolysis
This compound is a prodrug that requires intracellular hydrolysis to its active form, dexamethasone. This conversion is catalyzed by intracellular esterases present in the cytoplasm. The rate of this hydrolysis is a critical factor in determining the intracellular concentration of active dexamethasone and, consequently, the onset and duration of its pharmacological effect. Studies on similar corticosteroid esters have identified paraoxonase 1, associated with high-density lipoprotein (HDL), and human serum albumin (HSA) as having hydrolase activity.[2]
Glucocorticoid Receptor Binding
The active dexamethasone molecule binds to the cytosolic glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[3] This binding event displaces heat shock proteins from the GR, leading to a conformational change in the receptor.[3]
Nuclear Translocation
The activated dexamethasone-GR complex then translocates into the nucleus.[3] In the nucleus, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction modulates the transcription of a wide array of genes involved in inflammation and immune responses.[3]
Potential Lysosomal Involvement
Research on dexamethasone suggests a role for lysosomes in modulating glucocorticoid signaling.[4] Lysosomal function appears to influence the stability of the cytoplasmic GR.[4] While it is unclear if this compound itself is trafficked to lysosomes, the potential for lysosomal involvement in the overall regulation of the glucocorticoid signaling pathway is an area of active investigation. Dexamethasone has also been shown to stabilize lysosomal membranes, which may contribute to its anti-inflammatory effects.[5]
Quantitative Data
Direct quantitative data on the cellular uptake and intracellular trafficking of this compound is scarce in the published literature. The following tables summarize relevant data for dexamethasone, which can serve as a proxy for understanding the behavior of its valerate ester.
Table 1: Pharmacokinetic Parameters of Dexamethasone
| Parameter | Value | Species | Source |
|---|---|---|---|
| Tissue Partition Coefficients (Kp) | Liver: 6.76; Most other tissues: 0.1-1.5 | Rat | [6] |
| Blood Cell to Plasma Partitioning | 0.664 | Rat | [6] |
| Plasma Free Fraction | 0.175 | Rat |[6] |
Table 2: In Vitro Effects of Dexamethasone on Cellular Processes
| Cell Type | Process Affected | Concentration | Effect | Source |
|---|---|---|---|---|
| Macrophage-like cell line (P388D1) | Fluid-phase endocytosis | 10⁻⁷ M | 35% inhibition after 11 hours | [1] |
| Human foreskin fibroblasts | Glucose transport | 100 nM | 48% decrease in transport | [7] |
| Cultured rat aortic smooth muscle cells | Ouabain-sensitive ⁸⁶Rb uptake | 10⁻⁹ M | ~50% increase after 18 hours | [8] |
| Bovine corneal endothelial cells | Cell proliferation | 10⁻⁴ and 10⁻³ M | Significant decrease | [9] |
| Bovine corneal endothelial cells | Na⁺-K⁺-ATPase activity | 10⁻⁶ M | Significant increase | [9] |
| Trabecular meshwork cells (GTM-3) | Phagocytosis | 100 nM | Significant decrease |[10] |
Experimental Protocols
The following are detailed methodologies that can be adapted to study the cellular uptake and intracellular trafficking of this compound.
Protocol for Quantifying Intracellular this compound using HPLC-MS/MS
This protocol is adapted from methods used for the quantification of dexamethasone in biological samples.[11][12][13]
Objective: To determine the intracellular concentration of this compound over time.
Materials:
-
Cell culture of interest (e.g., endothelial cells, macrophages)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (B52724), methanol, formic acid (HPLC grade)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with a known concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells using a suitable lysis buffer.
-
Sample Preparation:
-
Add the internal standard to the cell lysates.
-
Perform protein precipitation with acetonitrile.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Perform solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.
-
Elute the analyte from the SPE cartridge and evaporate the solvent.
-
Reconstitute the sample in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set the mass spectrometer to monitor the specific precursor and product ion transitions for this compound and the internal standard.
-
-
Data Analysis: Quantify the concentration of this compound in the cell lysates by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Normalize the intracellular concentration to the total protein content or cell number.
Protocol for Visualizing Intracellular Trafficking using Fluorescence Microscopy
This protocol utilizes a fluorescently labeled this compound analog to visualize its subcellular localization.
Objective: To track the intracellular movement of this compound.
Materials:
-
Fluorescently labeled this compound (e.g., conjugated to a fluorophore like fluorescein (B123965) or a lipophilic dye)
-
Cell culture of interest grown on glass-bottom dishes or coverslips
-
Subcellular organelle markers (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)
-
Hoechst or DAPI for nuclear staining
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture and Labeling: Plate cells on glass-bottom dishes. Treat the cells with the fluorescently labeled this compound.
-
Co-staining with Organelle Markers: At various time points after treatment, co-stain the cells with specific organelle markers and a nuclear stain according to the manufacturer's instructions.
-
Live-Cell or Fixed-Cell Imaging:
-
Live-Cell Imaging: Image the cells directly on the confocal microscope to observe the dynamic trafficking of the fluorescently labeled drug.
-
Fixed-Cell Imaging: Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and then proceed with staining and imaging.
-
-
Image Analysis: Analyze the acquired images to determine the co-localization of the fluorescently labeled this compound with different subcellular organelles over time.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.
Caption: Cellular uptake and genomic action of this compound.
Caption: Experimental workflow for intracellular quantification.
Conclusion
The cellular uptake of this compound is a critical determinant of its therapeutic activity. While direct research on the valerate ester is limited, a robust model of its cellular journey can be constructed based on the well-established principles of corticosteroid biology and pharmacology. The increased lipophilicity conferred by the valerate group likely enhances its passive diffusion across the cell membrane. Once inside the cell, it is presumed to be rapidly hydrolyzed by intracellular esterases to release active dexamethasone, which then follows the classical glucocorticoid signaling pathway involving GR binding, nuclear translocation, and modulation of gene expression. Further research is warranted to provide direct quantitative data on the uptake kinetics and intracellular trafficking of this compound, and to explore the potential roles of carrier-mediated transport and lysosomal pathways in its cellular disposition. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will undoubtedly contribute to a more complete understanding of this important therapeutic agent.
References
- 1. Inhibition by glucocorticoids of endocytosis in a macrophage-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of esterase involved in the metabolism of two corticosteroid soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Identification of a Lysosomal Pathway That Modulates Glucocorticoid Signaling and the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone megadoses stabilize rat liver lysosomal membranes by non-genomic and genomic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiologically Based Pharmacokinetics of Dexamethasone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dexamethasone causes translocation of glucose transporters from the plasma membrane to an intracellular site in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone enhances active cation transport in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro effects of dexamethasone on cellular proliferation, apoptosis, and Na+-K+-ATPase activity of bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dexamethasone inhibition of trabecular meshwork cell phagocytosis and its modulation by glucocorticoid receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The In Vivo Journey of Dexamethasone Valerate: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Dexamethasone (B1670325) valerate (B167501), a synthetic corticosteroid ester, is a prodrug designed for enhanced lipophilicity and improved topical delivery. While its therapeutic efficacy is attributed to the active moiety, dexamethasone, a thorough understanding of the pharmacokinetics and metabolism of the valerate ester itself is crucial for optimizing drug delivery, ensuring consistent therapeutic outcomes, and minimizing potential side effects. This technical guide provides a comprehensive overview of the in vivo behavior of dexamethasone valerate, drawing upon available data for dexamethasone and analogous corticosteroid esters to elucidate its absorption, distribution, metabolism, and excretion.
Pharmacokinetics: From Prodrug to Active Moiety
Direct in vivo pharmacokinetic data for this compound is limited in publicly available literature. However, by examining the extensive data on dexamethasone and related corticosteroid esters, a clear picture of its likely pharmacokinetic profile emerges. The journey of this compound in the body is primarily characterized by its conversion to the active dexamethasone.
Absorption
Distribution
Once absorbed into the systemic circulation, this compound is expected to be rapidly and extensively hydrolyzed to dexamethasone by esterases present in the blood and tissues. Therefore, the distribution profile is largely reflective of dexamethasone. Dexamethasone is approximately 77% bound to plasma proteins and distributes into various tissues.
Metabolism: The Crucial Hydrolysis Step
The primary metabolic pathway for this compound in vivo is the enzymatic hydrolysis of the valerate ester to release the pharmacologically active dexamethasone. This biotransformation is crucial for its therapeutic effect.
In the Skin: Esterases present in the skin are believed to play a significant role in the local conversion of this compound to dexamethasone. This localized activation is a key aspect of its action as a topical anti-inflammatory agent. Studies on analogous compounds like betamethasone (B1666872) 17-valerate have demonstrated the presence of esterase activity in skin homogenates, leading to the hydrolysis of the ester bond.
Systemic Metabolism: Any this compound that reaches the systemic circulation is rapidly cleaved by plasma and tissue esterases. Following this initial hydrolysis, the resulting dexamethasone undergoes further metabolism, primarily in the liver. The major metabolic pathways for dexamethasone include:
-
6-Hydroxylation: This is a major pathway mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of 6α-hydroxydexamethasone and 6β-hydroxydexamethasone.
-
Side-Chain Cleavage: This process also contributes to the elimination of dexamethasone.
The metabolites of dexamethasone are then primarily excreted in the urine.
Excretion
The metabolites of dexamethasone, along with a small amount of unchanged drug, are eliminated from the body primarily through renal excretion.
Quantitative Pharmacokinetic Data
Due to the scarcity of direct in vivo studies on this compound, the following tables summarize the pharmacokinetic parameters of the active moiety, dexamethasone, in various species. This data provides a crucial reference for understanding the systemic exposure following the administration of this compound.
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Human | Oral | 4 mg | 98.02 | 0.75 | 501.61 | 3.44 | ~80[1] |
| Human | Intravenous | 4 mg | - | - | 626 | - | 100 |
| Rat | Intramuscular | 1 mg/kg | ~200 | 0.75 | - | 2.3 | 86 |
| Rat | Intravenous | 1 mg/kg | - | - | - | 2.3 | 100 |
| Dog | Intravenous | 1 mg/kg | - | - | - | 2-2.3 | 100 |
| Camel | Intravenous | 0.05 mg/kg | - | - | - | 8.17 | 100 |
Table 1: Summary of Dexamethasone Pharmacokinetic Parameters in Various Species.
| Parameter | Human | Rat | Dog | Camel |
| Volume of Distribution (Vd) | 0.6-1.2 L/kg | 0.78 L/kg | - | 0.95 L/kg |
| Clearance (CL) | 0.11-0.22 L/h/kg | 0.23 L/h/kg | - | 100.7 mL/h/kg |
| Protein Binding | ~77% | - | - | ~75% |
Table 2: Distribution and Clearance Parameters of Dexamethasone.
Experimental Protocols: A Methodological Framework
The following sections outline the typical methodologies employed in the in vivo assessment of the pharmacokinetics and metabolism of topical corticosteroids like this compound.
In Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the systemic absorption and pharmacokinetic profile of this compound after topical application.
Animal Model: Hairless rats or mice are commonly used due to the absence of hair, which facilitates uniform application and absorption.
Experimental Procedure:
-
Dosing: A defined amount of the this compound formulation is applied to a specific area on the animal's back.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via tail vein or other appropriate methods.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of both this compound and dexamethasone are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
In Vivo Metabolism Study
Objective: To identify the metabolites of this compound in vivo.
Animal Model: Rats are a common model for metabolism studies.
Experimental Procedure:
-
Dosing: A single dose of this compound is administered (topically or systemically).
-
Sample Collection: Urine and feces are collected over a specified period (e.g., 72 hours). Blood samples may also be collected.
-
Sample Preparation: Samples are subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave any conjugated metabolites. This is followed by extraction (e.g., solid-phase extraction).
-
Metabolite Identification: The extracted samples are analyzed by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Metabolic Pathway Elucidation: The identified metabolites are used to construct the metabolic pathway of this compound.
References
The Genesis of a Topical Corticosteroid: A Technical Chronicle of Dexamethasone Valerate's Development
For Immediate Release
This in-depth technical guide charts the discovery and historical development of dexamethasone (B1670325) valerate (B167501), a potent synthetic corticosteroid that has become a mainstay in the topical treatment of inflammatory dermatoses. Tailored for researchers, scientists, and drug development professionals, this document elucidates the scientific journey from the foundational understanding of corticosteroids to the synthesis, evaluation, and clinical application of this specific esterified glucocorticoid.
Introduction: The Quest for Potent and Safe Topical Anti-Inflammatories
The mid-20th century marked a revolution in the management of inflammatory skin conditions with the advent of topical corticosteroids. Following the initial success of hydrocortisone (B1673445) in 1952, the subsequent decades saw a concerted effort by chemists and pharmacologists to synthesize more potent and safer analogues.[1][2] This drive was fueled by the need to enhance anti-inflammatory efficacy while minimizing systemic absorption and local side effects. The 1960s, in particular, witnessed the emergence of highly potent fluorinated corticosteroids such as triamcinolone, flumethasone, and betamethasone.[2] It was within this dynamic landscape of steroid chemistry that the development of dexamethasone esters, including dexamethasone valerate, took place.
The Genesis of Dexamethasone and its Esterification
Dexamethasone, a fluorinated corticosteroid, was first synthesized in 1957 and introduced for medical use in 1958.[3][4] Its potent anti-inflammatory properties were quickly recognized. The rationale behind the development of esterified corticosteroids like this compound was to modulate the lipophilicity of the parent compound. By adding a valerate ester group at the 17-alpha position, the molecule's ability to penetrate the stratum corneum of the skin is enhanced, leading to increased local bioavailability and therapeutic effect.
The initial development of this compound can be traced to the work of Maruho Co., Ltd. in Japan.[1] A German patent filed in 1971 and published in 1972 (DE2111114A1) by inventor Elso Manghisi and assigned to Istituto Luso Farmaco d'Italia S.p.A., details a process for the preparation of dexamethasone-17-valerate.[5] This indicates that the synthesis and initial investigation of this compound were underway in the early 1970s.
Synthesis of Dexamethasone-17-Valerate
The synthesis of dexamethasone-17-valerate, as described in the historical patent literature, involves the esterification of the 17-hydroxyl group of dexamethasone. A common method involves the reaction of dexamethasone with valeric anhydride (B1165640) or an activated form of valeric acid.
General Synthetic Protocol
A representative, though not exhaustive, synthetic protocol based on the principles of steroid esterification is as follows:
-
Dissolution: Dexamethasone is dissolved in a suitable aprotic solvent, such as pyridine (B92270) or dioxane.
-
Esterification: An excess of valeric anhydride is added to the solution. The reaction mixture is then heated to a moderate temperature (e.g., 50-70°C) and stirred for several hours to allow for the esterification to proceed.
-
Work-up: After the reaction is complete, the mixture is cooled, and excess anhydride is quenched, often by the addition of water.
-
Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed with dilute acid, water, and brine to remove impurities. The solvent is evaporated, and the crude product is purified by recrystallization or chromatography to yield pure dexamethasone-17-valerate.
Mechanism of Action
This compound, like other glucocorticoids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells.[6] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.
In the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), thereby upregulating the transcription of anti-inflammatory genes and downregulating the expression of pro-inflammatory genes.[6] This results in the suppression of inflammatory mediators and a reduction in the inflammatory response.
Preclinical and Clinical Evaluation: Assessing Potency and Efficacy
The development of a new topical corticosteroid necessitates a rigorous evaluation of its potency and clinical efficacy.
Vasoconstrictor Assay: A Measure of Potency
The vasoconstrictor assay, first described by McKenzie and Stoughton in 1962, became a benchmark for assessing the potency of topical corticosteroids.[2] This in vivo assay is based on the ability of corticosteroids to cause cutaneous vasoconstriction, which manifests as skin blanching. The degree of blanching is correlated with the anti-inflammatory activity of the compound.
Experimental Protocol: McKenzie and Stoughton Vasoconstrictor Assay (Adapted)
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Site Demarcation: A grid of small, uniform sites is marked on the volar aspect of the forearms.
-
Application: A standardized, small amount of the corticosteroid formulation (e.g., this compound cream) and a vehicle control are applied to the designated sites.
-
Occlusion: The sites are covered with an occlusive dressing (e.g., plastic film) to enhance penetration. The duration of occlusion can vary, but a common period is 16 hours.
-
Reading: After removal of the occlusive dressing, the sites are gently cleaned. At specified time points (e.g., 2, 4, and 6 hours post-removal), the degree of blanching at each site is visually assessed and scored by trained observers on a scale (e.g., 0 to 4, where 0 is no blanching and 4 is maximal blanching).
-
Data Analysis: The scores are summed or averaged to provide a quantitative measure of the vasoconstrictor potency.
In Vitro Anti-Inflammatory Assays
In addition to in vivo potency assessment, in vitro assays are crucial for elucidating the cellular and molecular mechanisms of action.
Experimental Protocol: Cytokine Release Assay (Generalized)
-
Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a macrophage cell line) is cultured.
-
Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce the production of pro-inflammatory cytokines.
-
Treatment: The stimulated cells are treated with various concentrations of this compound.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibition of cytokine production by this compound is calculated relative to the untreated, stimulated control.
Clinical Trials
Quantitative Data and Comparative Potency
The potency of topical corticosteroids is often categorized into classes, from ultra-high potency (Class I) to low potency (Class VII). This compound is generally considered a medium-potency corticosteroid. The table below presents a comparative summary of potencies for selected corticosteroids. It is important to note that the vehicle formulation can significantly impact the potency of the final product.
| Corticosteroid | Potency Class | Relative Potency (Hydrocortisone = 1) |
| Hydrocortisone | VII (Low) | 1 |
| Dexamethasone | VI (Low) | ~10 |
| This compound | IV/V (Medium) | ~50-100 |
| Betamethasone Valerate | III/IV (Medium-High) | ~100-150 |
| Clobetasol Propionate | I (Ultra-High) | ~600 |
Note: Relative potency values are approximate and can vary depending on the assay and formulation.
Conclusion
The development of this compound represents a significant step in the evolution of topical corticosteroids. Through the strategic esterification of dexamethasone, a more lipophilic and potent topical anti-inflammatory agent was created. Its development journey, from synthesis and preclinical evaluation using methods like the vasoconstrictor assay to its eventual clinical use, highlights the systematic approach to drug discovery and development in the field of dermatology. This compound continues to be a valuable therapeutic option for the management of a wide range of inflammatory skin conditions.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone - Wikipedia [en.wikipedia.org]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. DE2111114A1 - Dexamethasone-17-valeriate and process for its preparation - Google Patents [patents.google.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Structural Elucidation of Dexamethasone Valerate: An In-depth Technical Guide Using NMR and X-ray Crystallography
Introduction
Dexamethasone (B1670325) valerate (B167501) is a potent synthetic glucocorticoid used topically for its anti-inflammatory and immunosuppressant properties.[1] As with any active pharmaceutical ingredient (API), unambiguous confirmation of its chemical structure is a critical step in drug development and quality control. This ensures the compound's identity, purity, and ultimately, its safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are two powerful, complementary analytical techniques that provide a comprehensive understanding of a molecule's structure at the atomic level. NMR spectroscopy reveals the chemical environment and connectivity of atoms in a solution, while X-ray crystallography provides a precise three-dimensional map of the atoms in the solid state.[2][3] This guide details the application of these two methods for the complete structural elucidation of Dexamethasone valerate.
Molecular Structure of this compound
This compound (C₂₇H₃₇FO₆) is an ester of the corticosteroid dexamethasone.[4][5] The core structure is a fluorinated pregnane (B1235032) derivative, featuring the characteristic four-ring steroid skeleton. The valerate (pentanoate) group is esterified at the C21 position.
-
Molecular Formula : C₂₇H₃₇FO₆[6]
-
Molecular Weight : 476.58 g/mol [6]
-
IUPAC Name : [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular framework, including the number and types of atoms, their connectivity, and their spatial relationships.[7] For this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are employed to assign all proton and carbon signals and confirm the structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[8] The choice of solvent depends on the sample's solubility.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Data Acquisition :
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for complex molecules like steroids.[7]
-
¹H NMR : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[9]
-
¹³C NMR : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.[9]
-
2D NMR : Perform 2D correlation experiments such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) to establish connectivity between atoms and finalize the structural assignment.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
NMR Data Presentation
The following tables summarize the expected chemical shifts for this compound. The data for the dexamethasone core is based on published spectra of Dexamethasone, while the shifts for the valerate moiety are estimated based on standard values for alkyl esters.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.26 | d | 1H | H-1 |
| ~6.30 | d | 1H | H-4 |
| ~6.10 | s | 1H | H-2 |
| ~4.95 | d | 1H | H-21a |
| ~4.75 | d | 1H | H-21b |
| ~4.35 | m | 1H | H-11 |
| ~3.00 | m | 1H | H-9 |
| ~2.30 | t | 2H | -O-CO-CH₂ -CH₂-CH₂-CH₃ |
| ~1.65 | m | 2H | -O-CO-CH₂-CH₂ -CH₂-CH₃ |
| ~1.55 | s | 3H | H-19 (CH₃) |
| ~1.40 | m | 2H | -O-CO-CH₂-CH₂-CH₂ -CH₃ |
| ~1.05 | d | 3H | H-16-CH₃ |
| ~0.95 | s | 3H | H-18 (CH₃) |
| ~0.90 | t | 3H | -O-CO-CH₂-CH₂-CH₂-CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~208.0 | C-20 |
| ~186.5 | C-3 |
| ~173.0 | Valerate C=O |
| ~168.0 | C-5 |
| ~155.0 | C-1 |
| ~128.0 | C-4 |
| ~124.5 | C-2 |
| ~90.0 | C-17 |
| ~72.0 | C-11 |
| ~67.0 | C-21 |
| ~34.0 | Valerate -O-CO-CH₂ - |
| ~27.0 | Valerate -CH₂-CH₂ -CH₃ |
| ~22.0 | Valerate -CH₂ -CH₂-CH₃ |
| ~17.0 | C-19 |
| ~16.0 | C-16-CH₃ |
| ~15.0 | C-18 |
| ~13.5 | Valerate -CH₃ |
Note: Assignments for the steroid core are complex and typically require 2D NMR for confirmation.[10][11]
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[12] It provides precise data on bond lengths, bond angles, and stereochemistry, offering unambiguous proof of the molecular structure.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth :
-
The first and often most challenging step is to grow a single, high-quality crystal of this compound.[2] This is typically achieved by slow evaporation of a saturated solution.
-
A variety of solvents and solvent mixtures (e.g., ethanol, acetone, ethyl acetate, hexane) should be screened to find conditions that yield diffraction-quality crystals (typically >0.1 mm in all dimensions).[13]
-
Other techniques like vapor diffusion or slow cooling of a supersaturated solution can also be employed.[12]
-
-
Data Collection :
-
A suitable crystal is selected and mounted on a goniometer.[12]
-
The crystal is placed in a monochromatic X-ray beam, often from a synchrotron or a modern microfocus X-ray source.[3][13]
-
As the crystal is rotated, a series of diffraction patterns are collected by an area detector (e.g., a CCD or pixel detector).[2] The angles and intensities of the diffracted X-rays are recorded.[2]
-
-
Structure Solution and Refinement :
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using direct methods to generate an initial electron density map.[2]
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods, where the calculated diffraction pattern from the model is fitted to the experimental data. This process optimizes the atomic positions, and thermal parameters to yield a final, accurate 3D structure.
-
Data Presentation
The refinement of the crystal structure results in a set of crystallographic data that describes the molecule's solid-state properties.
Table 3: Representative Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical formula | C₂₇H₃₇FO₆ |
| Formula weight | 476.58 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 12.8 |
| c (Å) | 20.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2700 |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.17 |
| R-factor (R₁) | < 0.05 |
| Goodness-of-fit (GOF) | ~1.0 |
Note: These values are hypothetical examples typical for a small organic molecule and would be determined experimentally.
Visualizations of Experimental Workflows
Caption: Workflow for NMR-based structural elucidation.
Caption: Workflow for X-ray crystallography structural analysis.
Caption: Synergy between NMR and X-ray crystallography.
Conclusion
The structural elucidation of this compound is comprehensively achieved through the synergistic use of NMR spectroscopy and X-ray crystallography. NMR provides exhaustive information on the covalent structure and the molecule's behavior in a solution environment, allowing for the complete assignment of all proton and carbon atoms and confirming the ester linkage. X-ray crystallography complements this by delivering an unambiguous, high-resolution three-dimensional structure in the solid state, definitively establishing the molecule's absolute stereochemistry and conformation. Together, these techniques provide the rigorous and complete structural characterization required for pharmaceutical development and regulatory approval, ensuring the identity and quality of the this compound API.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. excillum.com [excillum.com]
- 4. GSRS [precision.fda.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Dexamethasone 21-valerate | C27H37FO6 | CID 5284540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Dexamethasone(50-02-2) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Dexamethasone valerate molecular formula and weight
Dexamethasone (B1670325) Valerate (B167501): Physicochemical Properties
An In-depth Technical Guide
This document provides core physicochemical data for Dexamethasone Valerate, a synthetic corticosteroid. The information is intended for researchers, scientists, and professionals in drug development, focusing on fundamental molecular attributes.
Chemical and Physical Properties
This compound is a C-21 ester derivative of the glucocorticoid dexamethasone. The addition of the valerate group modifies its pharmacokinetic properties, such as lipophilicity and absorption rate. The fundamental molecular characteristics are summarized below.
Table 1: Core Molecular Data for this compound
| Property | Value |
| Molecular Formula | C₂₇H₃₇FO₆[1][2][3] |
| Molecular Weight | 476.6 g/mol [1] (also cited as 476.58)[4] |
| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate[1] |
| CAS Number | 2600-31-9[1] |
Experimental Protocols
Methodologies for the determination of molecular formula and weight typically involve techniques such as mass spectrometry and elemental analysis. The data presented in this document are computationally derived and sourced from established chemical databases.[1] Detailed experimental protocols for specific laboratory synthesis or analysis are beyond the scope of this guide.
Structural Relationship
This compound is synthesized via the esterification of dexamethasone with valeric acid. This structural relationship is a key aspect of its chemical identity and function.
Caption: Esterification of Dexamethasone to form this compound.
References
Methodological & Application
Application Note: Quantification of Dexamethasone Valerate in Human Plasma by HPLC-UV
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of dexamethasone (B1670325) valerate (B167501) in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 column with ultraviolet (UV) detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of dexamethasone valerate concentrations in a biological matrix. The method is adapted from established protocols for similar corticosteroids, such as dexamethasone and betamethasone (B1666872) valerate.
Introduction
This compound is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. As a corticosteroid ester, it is designed to enhance lipophilicity, thereby improving its absorption and distribution characteristics. Accurate quantification of this compound in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), and for monitoring patient exposure in clinical settings. High-performance liquid chromatography (HPLC) with UV detection offers a reliable, accessible, and cost-effective technique for this purpose.[1][2][3] This note provides a comprehensive protocol for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Betamethasone Valerate (Internal Standard, IS)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Ultrapure)
-
Methyl tert-butyl ether (MTBE) (HPLC Grade)
-
Human Plasma (K2-EDTA)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The conditions outlined below are a starting point and may require optimization based on the specific instrumentation.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm[2][4] |
| Internal Standard (IS) | Betamethasone Valerate (10 µg/mL) |
Note: Due to the higher lipophilicity of the valerate ester compared to dexamethasone, a higher proportion of organic solvent (acetonitrile) in the mobile phase is used to ensure a reasonable retention time.[5]
Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and 10 mg of Betamethasone Valerate (IS) in separate 10 mL volumetric flasks using methanol as the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS primary stock solution with methanol to achieve a final concentration of 10 µg/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) and quality control samples at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a 2 mL polypropylene (B1209903) microcentrifuge tube.
-
IS Addition: Add 50 µL of the 10 µg/mL Betamethasone Valerate internal standard working solution to each tube and vortex briefly.
-
Extraction: Add 1 mL of MTBE to each tube.[6]
-
Mixing: Vortex the tubes for 2 minutes to ensure thorough mixing and facilitate the extraction of the analyte and IS into the organic layer.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to achieve complete phase separation.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the HPLC mobile phase (Acetonitrile:Water, 70:30). Vortex for 30 seconds to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an HPLC vial and inject 20 µL into the HPLC system.
Method Validation Summary
The following table summarizes typical validation parameters for similar corticosteroid assays, providing an expected performance benchmark for this method.
| Validation Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 0.1 - 20 µg/mL | Adapted from[4][5] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | Adapted from HPLC-UV methods[4] |
| Precision (RSD%) | < 15% | [7] |
| Accuracy (% Recovery) | 85% - 115% | [7] |
| Extraction Recovery | > 80% | [6][8] |
Data and Results
Data should be acquired and processed using appropriate chromatography software. The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the linear regression curve generated from the plasma calibration standards.
Visualization of Protocols
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Logical flow diagram of the HPLC system components.
Conclusion
The described RP-HPLC method provides a reliable and accessible approach for the quantitative determination of this compound in human plasma. The liquid-liquid extraction protocol is effective for sample clean-up, and the chromatographic conditions are optimized for the separation of the analyte from endogenous plasma components. This method is well-suited for implementation in research and clinical laboratories for pharmacokinetic and bioequivalence studies.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
- 5. public.pensoft.net [public.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Dexamethasone Valerate Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) valerate (B167501) is a potent synthetic corticosteroid prodrug. Its therapeutic activity is primarily attributed to its active metabolite, dexamethasone, formed after in vivo hydrolysis of the valerate ester. Understanding the metabolic fate of dexamethasone valerate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the definitive technique for the identification and quantification of drug metabolites in complex biological matrices.
These application notes provide a comprehensive overview of the anticipated metabolic pathways of this compound and detailed protocols for the identification and quantification of its metabolites using LC-MS/MS.
Predicted Metabolic Pathway of this compound
The primary metabolic pathway of this compound is expected to involve two main stages:
-
Hydrolysis: The initial and primary metabolic step is the rapid hydrolysis of the valerate ester bond, catalyzed by esterases present in plasma and tissues, to yield dexamethasone and valeric acid.[1]
-
Phase I Metabolism of Dexamethasone: The resulting dexamethasone then undergoes further metabolism, primarily through oxidation reactions mediated by cytochrome P450 enzymes, most notably CYP3A4. The major metabolic routes include:
-
6-Hydroxylation: Formation of 6α- and 6β-hydroxydexamethasone.[2]
-
Side-Chain Cleavage: Cleavage of the C17 side chain.
-
-
Metabolism of Valeric Acid: Valeric acid, a short-chain fatty acid, is anticipated to enter endogenous metabolic pathways, such as beta-oxidation, to form acetyl-CoA and propionyl-CoA.[3][4]
digraph "this compound Metabolism" {
graph [fontname="Arial", fontsize=10, labelloc="t", label="Predicted Metabolic Pathway of this compound", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Dexamethasone" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Valeric Acid" [fillcolor="#FBBC05", fontcolor="#202124"];
"6-hydroxy Dexamethasone" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Side-chain cleaved metabolites" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Endogenous Pathways (e.g., beta-oxidation)" [fillcolor="#5F6368", fontcolor="#FFFFFF"];
"this compound" -> "Dexamethasone" [label="Hydrolysis (Esterases)"];
"this compound" -> "Valeric Acid" [label="Hydrolysis (Esterases)"];
"Dexamethasone" -> "6-hydroxy Dexamethasone" [label="CYP3A4"];
"Dexamethasone" -> "Side-chain cleaved metabolites" [label="CYP17"];
"Valeric Acid" -> "Endogenous Pathways (e.g., beta-oxidation)";
}
Experimental workflow for metabolite identification.
Data Presentation
Table 2: Representative Quantitative Data for Dexamethasone in Human Plasma
Parameter Value Reference Lower Limit of Quantification (LLOQ) 0.250 ng/mL [5] Upper Limit of Quantification (ULOQ) 250 ng/mL [5] Accuracy Within ±15% of nominal concentration [5] Precision (%CV) <15% [5]
Conclusion
The identification and quantification of this compound metabolites are achievable through a combination of robust sample preparation techniques and sensitive LC-MS/MS analysis. The primary metabolic pathway involves the hydrolysis of the valerate ester to form dexamethasone, which is then further metabolized. The provided protocols offer a solid foundation for developing and validating analytical methods to study the pharmacokinetics and metabolism of this compound in a research and drug development setting. Further studies are warranted to fully characterize the complete metabolic profile of this compound and to generate specific quantitative data for its unique metabolites.
References
- 1. Dexamethasone bovine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of 6 beta-hydroxydexamethasone as a major urinary metabolite of dexamethasone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio [metwarebio.com]
- 4. Valeric Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assay Development for Screening Dexamethasone Valerate Activity
Introduction
Dexamethasone (B1670325) valerate (B167501) is a potent synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties.[1] It is widely used in topical formulations to treat a variety of skin disorders such as dermatitis and psoriasis.[2][3] The therapeutic effects of dexamethasone valerate are primarily mediated through its interaction with the glucocorticoid receptor (GR).[1][4] Upon binding, the activated GR complex translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of inflammatory pathways.[5] A key mechanism of its anti-inflammatory action is the inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1][6]
These application notes provide detailed protocols for a panel of in vitro assays designed to screen and characterize the activity of this compound. The assays cover key aspects of its mechanism of action, from target engagement and pathway activation to downstream functional effects on inflammation.
Glucocorticoid Receptor (GR) Signaling Pathway
This compound, as a glucocorticoid agonist, binds to the cytosolic GR, which is part of a chaperone protein complex. Ligand binding induces a conformational change, causing the dissociation of chaperone proteins and the translocation of the GR into the nucleus.[7] Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, thereby upregulating the expression of anti-inflammatory proteins.[5][8] Additionally, the activated GR can interfere with other signaling pathways, notably by inhibiting the activity of pro-inflammatory transcription factors like NF-κB.[9]
Crosstalk: GR-mediated Inhibition of NF-κB Pathway
The NF-κB pathway is a central regulator of inflammation.[6] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[9] Pro-inflammatory stimuli, such as TNF-α, trigger a cascade that leads to the degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus.[10][11] In the nucleus, NF-κB binds to its response elements and drives the transcription of pro-inflammatory genes, including cytokines and chemokines.[9] Activated GR can inhibit this process by directly interacting with the p65 subunit of NF-κB, preventing it from activating transcription, a mechanism known as transrepression.[11][12]
Assay 1: Glucocorticoid Response Element (GRE) Reporter Gene Assay
Principle
This assay quantifies the ability of this compound to activate the GR and induce gene transcription via GREs. It utilizes a mammalian cell line stably transfected with a reporter gene (e.g., luciferase) under the control of a promoter containing multiple GREs.[13] Upon treatment, this compound binds to the endogenous GR, which then translocates to the nucleus and binds to the GREs, driving the expression of the luciferase reporter. The resulting luminescence is directly proportional to the GR transcriptional activity.[14]
Experimental Workflow
Protocol
-
Cell Culture: Culture a suitable reporter cell line (e.g., AZ-GR human cell line or other cells stably transfected with a GRE-luciferase plasmid) in the recommended growth medium.[13]
-
Cell Plating: Seed the cells into a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well and incubate for 24 hours.[15]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) to achieve the desired final concentrations (e.g., 1 pM to 1 µM).
-
Cell Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[13]
-
Luminescence Reading: Equilibrate the plate to room temperature. Add a luciferase assay reagent according to the manufacturer's instructions (e.g., ONE-Glo™ Luciferase Assay System).
-
Data Analysis: Measure luminescence using a plate reader. Plot the Relative Light Units (RLU) against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Data Presentation: GRE Activation
| Concentration (nM) | Mean RLU | Std. Deviation | Fold Induction |
| Vehicle Control | 5,210 | 450 | 1.0 |
| 0.001 | 6,150 | 510 | 1.2 |
| 0.01 | 15,300 | 1,200 | 2.9 |
| 0.1 | 48,900 | 3,500 | 9.4 |
| 1 | 112,500 | 8,900 | 21.6 |
| 10 | 185,400 | 15,100 | 35.6 |
| 100 | 191,200 | 16,500 | 36.7 |
| 1000 | 190,500 | 17,000 | 36.6 |
| EC50 (nM) | 0.25 |
Assay 2: NF-κB Inhibition Reporter Gene Assay
Principle
This assay measures the ability of this compound to suppress NF-κB transcriptional activity. It uses a cell line co-transfected with an NF-κB-luciferase reporter construct.[10] Cells are first pre-treated with the test compound and then stimulated with an NF-κB activator like Tumor Necrosis Factor-alpha (TNF-α).[6] The inhibitory effect of this compound is quantified by the reduction in luciferase expression compared to the stimulated control.
Experimental Workflow
Protocol
-
Cell Culture: Use a suitable cell line (e.g., HEK293, A549) stably or transiently transfected with an NF-κB-luciferase reporter plasmid.[9][10]
-
Cell Plating: Seed cells into a 96-well plate as described in Assay 1.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 1-2 hours.[10]
-
Stimulation: Add an NF-κB activator, such as TNF-α (final concentration 10-20 ng/mL), to all wells except the unstimulated control.[6]
-
Incubation: Incubate the plate for an additional 6-8 hours at 37°C.
-
Luminescence Reading and Data Analysis: Perform the luciferase assay as described previously. Calculate the percentage of inhibition for each concentration relative to the TNF-α stimulated control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
Data Presentation: NF-κB Inhibition
| Concentration (nM) | Mean RLU | Std. Deviation | % Inhibition |
| Unstimulated Control | 8,500 | 700 | N/A |
| Stimulated Control (TNF-α) | 155,000 | 12,500 | 0 |
| 0.01 | 148,000 | 11,000 | 4.8 |
| 0.1 | 115,000 | 9,800 | 27.3 |
| 1 | 65,000 | 5,400 | 61.4 |
| 10 | 22,000 | 2,100 | 90.8 |
| 100 | 12,500 | 1,300 | 97.3 |
| 1000 | 11,800 | 1,100 | 97.8 |
| IC50 (nM) | 0.48 |
Assay 3: Pro-inflammatory Cytokine Release Assay
Principle
This assay provides a functional measure of the anti-inflammatory activity of this compound by quantifying its ability to inhibit the release of pro-inflammatory cytokines from immune cells.[16] Human peripheral blood mononuclear cells (PBMCs) are typically used. The cells are pre-treated with the compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production (e.g., TNF-α, IL-6).[17] The concentration of cytokines in the cell supernatant is then measured, often by ELISA or multiplex bead array.[18]
Experimental Workflow
Protocol
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well culture plate at a density of 2 x 10^5 cells per well.[17]
-
Compound Treatment: Add serial dilutions of this compound and incubate for 1 hour at 37°C.
-
Stimulation: Add LPS (final concentration 100 ng/mL) to induce cytokine release. Include unstimulated and stimulated vehicle controls.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercial ELISA kit or a multiplex assay system (e.g., Luminex, MSD) according to the manufacturer's protocol.[18]
-
Data Analysis: Calculate the percent inhibition of cytokine release for each concentration relative to the LPS-stimulated control and determine the IC50 value.
Data Presentation: Inhibition of TNF-α Release
| Concentration (nM) | TNF-α (pg/mL) | Std. Deviation | % Inhibition |
| Unstimulated Control | 55 | 12 | N/A |
| Stimulated Control (LPS) | 3,850 | 310 | 0 |
| 0.1 | 3,520 | 280 | 8.6 |
| 1 | 2,640 | 215 | 31.4 |
| 10 | 1,180 | 105 | 69.4 |
| 100 | 250 | 35 | 93.5 |
| 1000 | 110 | 20 | 97.1 |
| IC50 (nM) | 4.5 |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dexamethasone (Decadron): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pnas.org [pnas.org]
- 12. journals.biologists.com [journals.biologists.com]
- 13. ovid.com [ovid.com]
- 14. Dexamethasone-induced up-regulation of the human norepinephrine transporter involves the glucocorticoid receptor and increased binding of C/EBP-β to the proximal promoter of norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 18. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
Application Notes and Protocols for Testing Dexamethasone Valerate Efficacy in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing and evaluating inflammation in various animal models to test the efficacy of Dexamethasone (B1670325) valerate (B167501), a potent synthetic corticosteroid. The included information is intended to guide researchers in designing and executing robust preclinical studies.
Introduction
Dexamethasone valerate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Its mechanism of action involves multiple biochemical pathways that modulate the inflammatory response.[1] At a cellular level, it binds to the glucocorticoid receptor (GR) in the cytoplasm.[1] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins like annexin-1 and downregulates the expression of pro-inflammatory cytokines, chemokines, and enzymes such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[1] Additionally, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for many pro-inflammatory genes, and can induce apoptosis in immune cells like T-lymphocytes and eosinophils.[1] It also interferes with the synthesis of prostaglandins (B1171923) and leukotrienes by inhibiting phospholipase A2.[1]
Animal models are indispensable tools for evaluating the in vivo efficacy of anti-inflammatory compounds like this compound. These models mimic various aspects of human inflammatory diseases, allowing for the assessment of a drug's therapeutic potential. This document outlines protocols for several widely used models of skin and acute inflammation.
Mechanism of Action: this compound Signaling Pathway
The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor and the subsequent genomic and non-genomic effects.
Experimental Protocols
The following are detailed protocols for commonly used animal models to assess the efficacy of this compound.
Croton Oil-Induced Ear Edema in Mice
This model is used to evaluate the anti-inflammatory effects of topically applied agents on acute inflammation.
Materials:
-
Male Swiss mice (20-25 g)
-
Croton oil
-
Acetone (B3395972) (vehicle)
-
This compound test formulation
-
Positive control (e.g., Dexamethasone 0.1 mg/ear)[2]
-
6 mm biopsy punch
-
Analytical balance
Protocol:
-
Divide mice into groups (n=6-8 per group): Vehicle control, positive control, and this compound treatment groups.
-
Apply 20 µL of the vehicle, positive control, or this compound test formulation to the inner surface of the right ear.
-
After 15-30 minutes, apply 20 µL of 5% croton oil in acetone to the inner surface of the right ear of all mice to induce inflammation.[2] The left ear remains untreated.
-
After 4-6 hours, euthanize the mice.
-
Using a 6 mm biopsy punch, collect ear discs from both the right and left ears.
-
Weigh the ear discs immediately. The difference in weight between the right and left ear punches is a measure of the edema.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.
Oxazolone-Induced Contact Dermatitis in Mice
This is a model of delayed-type hypersensitivity, which has both an induction and an elicitation phase, mimicking allergic contact dermatitis.
Materials:
-
Male BALB/c mice (20-22 g)[3]
-
Acetone
-
This compound test formulation
-
Positive control (e.g., Dexamethasone)
-
Dial thickness gauge or micrometer
Protocol:
-
Sensitization (Day 0): Anesthetize the mice and shave a small area on the abdomen. Apply 100 µL of 1.5% oxazolone in acetone to the shaved abdomen.[3]
-
Challenge (Day 7):
-
Divide the sensitized mice into treatment groups.
-
Apply 20 µL of the vehicle, positive control, or this compound test formulation to both the anterior and posterior surfaces of the right ear 30 minutes before the oxazolone challenge.[3]
-
Apply 20 µL of 1% oxazolone in acetone to both surfaces of the right ear.[3] The left ear serves as a control.
-
-
Measurement (Day 8 - 24 hours post-challenge):
-
Measure the thickness of both the right and left ears using a dial thickness gauge.
-
The ear swelling is calculated by subtracting the thickness of the left ear from the right ear.
-
Calculate the percentage inhibition of ear swelling for each treatment group compared to the vehicle control group.[3]
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation to evaluate systemically or locally administered anti-inflammatory drugs.
Materials:
-
Male Wistar rats (150-200 g)
-
Lambda-carrageenan (1% in sterile saline)
-
This compound test formulation
-
Positive control (e.g., Dexamethasone or Indomethacin)
-
Parenteral administration supplies (if applicable)
-
Plethysmometer
Protocol:
-
Divide rats into treatment groups.
-
Administer the this compound test formulation, positive control, or vehicle via the desired route (e.g., intraperitoneal, oral, or topical).
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of the carrageenan-injected paw at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.[4]
-
The increase in paw volume is calculated by subtracting the initial paw volume (at 0 hours) from the paw volume at each subsequent time point.
-
Calculate the percentage inhibition of paw edema for each treatment group.
Imiquimod-Induced Psoriasis-like Dermatitis in Mice
This model mimics many of the histopathological and immunological features of human psoriasis.
Materials:
-
Female BALB/c or C57BL/6 mice[5]
-
Imiquimod (B1671794) cream (5%)
-
This compound test formulation
-
Positive control (e.g., topical Clobetasol or systemic Dexamethasone)
-
Scoring system for erythema, scaling, and skin thickness (e.g., PASI score adapted for mice)
-
Calipers for ear thickness measurement
Protocol:
-
Shave a small area on the back of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[6]
-
Administer the this compound test formulation, positive control, or vehicle daily, typically starting on the same day as the imiquimod application.
-
Daily, before the application of imiquimod and treatment, score the back skin for erythema, scaling, and thickness on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score serves as an index of disease severity.
-
Measure the thickness of the right ear daily using calipers.
-
Monitor body weight daily as a measure of systemic effects.
-
At the end of the study, skin and ear tissue can be collected for histological analysis and cytokine profiling.
Experimental Workflow Diagram
Data Presentation: Efficacy of this compound in Animal Models
The following table summarizes the expected efficacy of this compound in the described animal models. Data for Dexamethasone is included as a reference due to its similar mechanism of action and extensive characterization.
| Animal Model | Species | Induction Agent | This compound Dose/Concentration | Efficacy Endpoint | Expected % Inhibition / Effect |
| Croton Oil-Induced Ear Edema | Mouse | Croton Oil (5%) | 0.12% ointment (topical) | Ear Edema Weight | Significant inhibition, comparable to 0.12% Dexamethasone[7] |
| Oxazolone-Induced Contact Dermatitis | Mouse | Oxazolone (1-1.5%) | Not specified in reviewed literature | Ear Swelling | Expected to be significant, similar to Dexamethasone |
| Carrageenan-Induced Paw Edema | Rat | Carrageenan (1%) | 0.12% ointment (topical) | Paw Volume | Similar inhibitory activity to topical Dexamethasone[7] |
| Imiquimod-Induced Psoriasis | Mouse | Imiquimod (5%) | Not specified in reviewed literature | PASI Score, Ear Thickness | Expected to significantly reduce erythema, scaling, and thickness |
Note: The efficacy of this compound can be influenced by the vehicle used for formulation and the specific experimental conditions. It is recommended to include a positive control, such as a known concentration of Dexamethasone, in each study for comparison.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory efficacy. Careful selection of the animal model based on the therapeutic indication, along with standardized and well-controlled experimental procedures, will yield reliable and translatable data for drug development programs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. brieflands.com [brieflands.com]
- 5. biocytogen.com [biocytogen.com]
- 6. researchgate.net [researchgate.net]
- 7. [Topical anti-inflammatory activity of dexamethasone 17-valerate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Topical Application of Dexamethasone Valerate in Mouse Models of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dexamethasone (B1670325) valerate (B167501), a potent synthetic glucocorticoid, is a cornerstone for treating inflammatory skin conditions. In preclinical research, its topical application in mouse models is a critical step for evaluating the efficacy of novel anti-inflammatory therapeutics. This document provides detailed protocols for the use of dexamethasone valerate in established murine models of skin inflammation, along with quantitative data on its effects and an overview of the underlying signaling pathways.
The selection of the appropriate mouse model is crucial and depends on the specific aspects of skin inflammation being investigated. Common models include irritant contact dermatitis induced by agents like croton oil, allergic contact hypersensitivity elicited by haptens such as oxazolone (B7731731), and psoriasis-like inflammation induced by imiquimod (B1671794). This compound consistently demonstrates robust anti-inflammatory activity across these models, serving as a reliable positive control.
Key considerations for successful protocol implementation include the choice of vehicle, concentration, and frequency of application. Acetone (B3395972) is a frequently used vehicle for dissolving dexamethasone and the inflammatory agent in ear-swelling models due to its rapid evaporation. Ointment formulations are also utilized for sustained release. Concentrations of this compound typically range from 0.05% to 0.12%, with the specific dose adjusted based on the model and the severity of the inflammatory response.
Experimental Protocols
Croton Oil-Induced Ear Edema Model (Irritant Contact Dermatitis)
This model is used to assess the efficacy of anti-inflammatory agents against acute irritant-induced skin inflammation.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
Croton oil
-
This compound
-
Vehicle (e.g., Acetone)
-
Micrometer for ear thickness measurement
Procedure:
-
Prepare a solution of croton oil in acetone (e.g., 5% v/v).
-
Prepare the this compound treatment solution in acetone (e.g., 0.1 mg/ear in 20 µL).
-
Administer the this compound solution or vehicle topically to the inner and outer surfaces of the right ear of each mouse (20 µL total volume).
-
After 15-30 minutes, apply the croton oil solution to the right ear of all mice. The left ear typically receives only the vehicle and serves as a control.
-
Measure the thickness of both ears using a digital micrometer at baseline (before treatment) and at various time points after croton oil application (e.g., 6 and 24 hours).
-
Calculate the ear edema by subtracting the thickness of the left ear from the right ear.
Oxazolone-Induced Contact Hypersensitivity Model (Allergic Dermatitis)
This T-cell-mediated model mimics allergic contact dermatitis and involves a sensitization and a challenge phase.
Materials:
-
Mice (e.g., BALB/c)
-
Oxazolone
-
This compound
-
Vehicle (e.g., Acetone or acetone:olive oil mixture)
-
Micrometer for ear thickness measurement
Procedure:
-
Sensitization (Day 0): Sensitize the mice by applying a solution of oxazolone (e.g., 1.5% in acetone) to a shaved area of the abdomen (e.g., 100 µL).
-
Challenge (Day 7):
-
Measure the baseline ear thickness of both ears.
-
Topically apply this compound or vehicle to the right ear 30 minutes before and 15 minutes after the oxazolone challenge.
-
Challenge the mice by applying a lower concentration of oxazolone (e.g., 1% in acetone) to the right ear (e.g., 20 µL). The left ear receives the vehicle only.
-
-
Measurement (Day 8): Measure the ear thickness of both ears 24 hours after the challenge. The increase in ear thickness in the right ear compared to the left ear indicates the severity of the hypersensitivity reaction.[1]
Imiquimod-Induced Psoriasis-like Inflammation Model
This model recapitulates several key features of human psoriasis, including erythema, scaling, and epidermal thickening.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Imiquimod cream (5%)
-
This compound
-
Vehicle
Procedure:
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Administer this compound (e.g., as a 0.12% ointment or prepared solution) or vehicle topically to the inflamed area daily, typically starting on the same day as the imiquimod application or after the inflammation is established.
-
Monitor and score the severity of the psoriasis-like lesions daily based on erythema (redness), scaling, and thickness. A scoring system (e.g., 0-4 for each parameter) is typically used to generate a cumulative Psoriasis Area and Severity Index (PASI) score.[2][3]
-
Measure skin/ear thickness with a micrometer.
Data Presentation
The efficacy of this compound is quantified by its ability to reduce the inflammatory response in these models.
Table 1: Effect of Topical Dexamethasone on Croton Oil-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/ear) | Ear Edema (mg) at 24h (Mean ± SEM) | Inhibition (%) |
| Vehicle Control | - | 11.6 ± 1.9 | - |
| Dexamethasone | 0.1 | 4.21 ± 0.40 | 63.7 |
Data synthesized from studies using the croton oil-induced ear edema model.[4]
Table 2: Effect of Dexamethasone on Oxazolone-Induced Ear Swelling in Mice
| Treatment Group | Ear Thickness after Challenge (mm) (Mean ± SEM) | Visual Score (0-3) (Mean ± SEM) |
| Vehicle | 0.25 ± 0.02 | 2.8 ± 0.1 |
| Dexamethasone | 0.10 ± 0.01 | 1.2 ± 0.2 |
Data synthesized from studies using the oxazolone-induced contact hypersensitivity model.[5]
Table 3: Effect of Dexamethasone on Imiquimod-Induced Psoriasis-like Skin Inflammation in BALB/c Mice (Day 8)
| Treatment Group | Erythema Score (0-4) (Mean) | Scaling Score (0-4) (Mean) | Cumulative Score (0-8) (Mean) |
| IMQ + Vehicle | ~3.5 | ~3.0 | ~6.5 |
| IMQ + Dexamethasone | ~1.5 | ~1.0 | ~2.5 |
Data estimated from graphical representations in studies using the imiquimod-induced psoriasis model.[2]
Mandatory Visualization
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the genomic pathway mediated by the glucocorticoid receptor (GR).
Caption: this compound signaling pathway in skin inflammation.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the anti-inflammatory effects of topical this compound in a mouse ear swelling model.
Caption: Workflow for assessing this compound in mouse ear swelling.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. biocytogen.com [biocytogen.com]
- 3. Comparative studies on mannan and imiquimod induced experimental plaque psoriasis inflammation in inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Dexamethasone Valerate in Cell Culture-Based Immune Suppression Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) valerate (B167501), a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent. As a corticosteroid, its mechanism of action involves the modulation of gene expression and signal transduction pathways, leading to the suppression of immune cell activation, proliferation, and cytokine production.[1][2] These application notes provide detailed protocols and quantitative data for the use of Dexamethasone valerate in in-vitro cell culture studies to investigate its immunosuppressive properties. The protocols are primarily based on studies conducted with Dexamethasone, as it is the active metabolite of this compound. It is presumed that this compound is hydrolyzed to Dexamethasone to exert its biological effects within the cell culture environment.
Mechanism of Action
This compound exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[2] This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus. Once in the nucleus, the Dexamethasone-GR complex can modulate gene expression through several mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.[2]
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes.[3]
-
Non-genomic effects: Dexamethasone can also exert rapid, non-genomic effects through interactions with cell membrane-associated receptors and signaling molecules.[2]
These molecular events culminate in the suppression of key immune processes, including T-cell activation and proliferation, and the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[4][5][6]
Data Presentation: Quantitative Effects of Dexamethasone on Immune Cells
The following tables summarize the quantitative effects of Dexamethasone on various immune cell functions as reported in the literature. These values can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Inhibition of Cytokine Production by Dexamethasone
| Cell Type | Stimulant | Cytokine | Dexamethasone Concentration | % Inhibition | Reference |
| Human PBMCs | LPS | IL-1β | 10⁻⁶ M | 41.6% (gene expression) | [7] |
| Human PBMCs | LPS | IL-6 | 10⁻⁶ M | Significant Inhibition | [4] |
| Human PBMCs | LPS | TNF-α | 10⁻⁶ M | Significant Inhibition | [4] |
| Human PBMCs | PHA | IFN-γ | 1-100 nM | Significant Inhibition | [8] |
| Human PBMCs | PHA | IL-2 | 1-100 nM | Significant Inhibition | [8] |
| Human Monocytes | LPS | IL-10 | 10⁻⁶ M | 61.2% | [7] |
| RAW264.7 Macrophages | LPS | TNF-α | Not Specified | Significant Inhibition | [9] |
Table 2: IC50 Values of Dexamethasone for Immune Suppression
| Cell Type | Assay | IC50 Value | Reference |
| Human Mononuclear Leukocytes | Lysozyme Synthesis Inhibition | 1.2 nM | [10] |
| Human PBMCs | Lymphocyte Proliferation (Con-A stimulated) | < 10⁻⁶ M (in sensitive subjects) | [5] |
| Human PBMCs | IL-6 Inhibition (LPS-induced) | ~0.5 x 10⁻⁸ M | [11] |
Table 3: Effect of Dexamethasone on T-Cell Function
| Cell Type | Parameter | Dexamethasone Concentration | Effect | Reference |
| Human T-Cells | IFN-γ Secreting Cells | 1.2 µg/mL | 30-49% reduction | [12] |
| Human T-Cells | Proliferation (CD3/CD28 stimulated) | 10⁻⁸ - 10⁻⁴ M | Dose-dependent inhibition | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: Dexamethasone has low solubility in aqueous media.[13] this compound is expected to have similar solubility characteristics. Organic solvents are required for preparing stock solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade[14]
-
Ethanol, absolute, cell culture grade[14]
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile culture medium
Procedure:
-
To prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound powder in fresh DMSO.[13]
-
Vortex thoroughly to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Stock solutions in DMSO are generally stable for up to 2 months at -20°C.[11]
-
For cell culture experiments, thaw an aliquot and dilute it to the desired final concentration in pre-warmed sterile cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.[13]
Protocol 1: Inhibition of Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a method to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines by human PBMCs stimulated with lipopolysaccharide (LPS).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS and resuspend them in complete RPMI-1640 medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁶ M. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Prepare a working solution of LPS in complete medium. A final concentration of 1 µg/mL is commonly used to stimulate cytokine production.
-
Add 50 µL of the LPS solution to the wells (final volume will be 200 µL). Include wells with unstimulated cells (medium only) as a negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatants and store them at -80°C until analysis.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each this compound concentration compared to the LPS-stimulated vehicle control.
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol outlines a method to measure the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Isolated human T-cells or PBMCs
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation beads (e.g., anti-CD3/CD28 beads)
-
This compound stock solution (10 mM in DMSO)
-
96-well U-bottom cell culture plates
-
Flow cytometer
Procedure:
-
Label the T-cells or PBMCs with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE in PBS for 10-15 minutes at 37°C.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the cells in complete medium and determine the cell concentration.
-
Seed the CFSE-labeled cells in a 96-well U-bottom plate at a density of 1 x 10⁵ cells per well in 100 µL of medium.
-
Prepare serial dilutions of this compound and a vehicle control as described in Protocol 1.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells and incubate for 1 hour.
-
Add T-cell activation beads to the wells at the manufacturer's recommended ratio. Include an unstimulated control (no beads).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
After incubation, harvest the cells and wash them with PBS containing 2% FBS.
-
Analyze the cells by flow cytometry. CFSE fluorescence intensity will be halved with each cell division.
-
Quantify the percentage of proliferated cells (cells that have undergone one or more divisions) in each condition by gating on the CFSE-low population.
-
Calculate the percentage inhibition of proliferation for each this compound concentration compared to the stimulated vehicle control.
Visualizations
Signaling Pathway of this compound in Immune Suppression
References
- 1. researchgate.net [researchgate.net]
- 2. himedialabs.com [himedialabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Turkish Journal of Immunology — [turkishimmunology.org]
- 7. Dexamethasone suppressed gene expression and production of interleukin-10 by human peripheral blood mononuclear cells and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexamethasone powder, BioReagent, cell culture mammalian, = 97 50-02-2 [sigmaaldrich.com]
- 12. In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Method for the Separation and Quantification of Dexamethasone and Betamethasone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the effective separation and quantification of the isomeric glucocorticoids, Dexamethasone (B1670325) and Betamethasone. Due to their structural similarities as epimers, baseline separation is challenging but critical for accurate quantification in various matrices, including pharmaceutical formulations and biological samples. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, to achieve reliable and reproducible results.
Introduction
Dexamethasone and Betamethasone are potent synthetic corticosteroids widely used for their anti-inflammatory and immunosuppressive properties.[1][2] They are stereoisomers, differing only in the spatial orientation of the methyl group at the C-16 position, which leads to nearly identical physicochemical properties and, consequently, co-elution under typical chromatographic conditions.[3][4] However, subtle differences in their biological activities and potential side effects necessitate a reliable analytical method for their individual quantification.[1][5]
This LC-MS/MS method overcomes the challenges of separating these epimers by employing optimized chromatographic conditions and highly selective mass spectrometric detection, enabling their accurate and sensitive measurement.
Experimental Protocols
Materials and Reagents
-
Dexamethasone and Betamethasone reference standards (≥98% purity)[6]
-
Internal Standard (IS), e.g., Prednisolone or Desoximetasone[3][7]
-
HPLC-grade acetonitrile (B52724), methanol, and water[3][6]
-
Ammonium acetate (B1210297) or formic acid (for mobile phase modification)[8]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., ethyl acetate, n-hexane)[6][7]
Sample Preparation
A generalized sample preparation workflow is described below. Specific steps may need to be optimized based on the sample matrix.
-
Standard and Internal Standard Preparation : Prepare stock solutions of Dexamethasone, Betamethasone, and the internal standard in methanol. From these, prepare serial dilutions for calibration curves and quality control samples.
-
Extraction :
-
For Liquid Samples (e.g., Plasma, Urine) :
-
For Solid or Semi-Solid Samples (e.g., Tissue, Creams) :
-
-
Filtration : Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. Method development and validation are essential for specific applications.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Reversed-phase C8 or C18 column (e.g., Zorbax Eclipse XDB, Luna C8, ACE C8)[1][4][8] |
| Mobile Phase A | 0.05 M Ammonium Acetate in Water or 0.1% Formic Acid in Water[8] |
| Mobile Phase B | Acetonitrile or Methanol[3] |
| Gradient | Optimized gradient from a lower to a higher percentage of Mobile Phase B to achieve separation. A typical starting point is a linear gradient from 20% to 80% B over 10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[7] |
| Ion Source Temperature | 400 - 550 °C |
| Capillary Voltage | 3.0 - 4.5 kV |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Quantification and Confirmation
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |
| Dexamethasone | 393.2 | 373.2 | Quantification[7] |
| 393.2 | 355.2 | Confirmation | |
| Betamethasone | 393.2 | 373.2 | Quantification |
| 393.2 | 355.2 | Confirmation | |
| Prednisolone (IS) | 361.2 | 343.2 | Quantification |
Note: Due to the identical mass of Dexamethasone and Betamethasone, their separation relies solely on chromatographic resolution. The MRM transitions are the same for both compounds.
Experimental Workflow Diagram
Caption: Experimental workflow for LC-MS/MS analysis of Dexamethasone and Betamethasone.
Results and Discussion
Successful separation of Dexamethasone and Betamethasone is highly dependent on the choice of the stationary phase and the mobile phase composition. C8 and C18 columns with a length of at least 10 cm are recommended to provide sufficient resolution.[1] The use of acetonitrile as the organic modifier in the mobile phase has been shown to provide good separation.[3]
The tandem mass spectrometry detection in MRM mode provides the high selectivity and sensitivity required for quantification at low concentrations. While Dexamethasone and Betamethasone produce the same precursor and product ions, their different retention times, achieved through careful chromatographic optimization, allow for their individual quantification.[3] The limit of detection (LOD) for Dexamethasone has been reported to be as low as <5 ng/mL in urine.[3]
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the separation and quantification of Dexamethasone and Betamethasone. The detailed protocol for sample preparation and the optimized instrumental parameters offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories. Proper method validation should be performed to ensure its suitability for the intended application.
References
- 1. academic.oup.com [academic.oup.com]
- 2. drugs.com [drugs.com]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Dexamethasone Valerate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone (B1670325) valerate (B167501) is a potent synthetic corticosteroid used in various topical pharmaceutical formulations for its anti-inflammatory and immunosuppressive properties. Accurate and precise quantification of dexamethasone valerate in these formulations is crucial for ensuring product quality, safety, and efficacy. This application note describes a simple, cost-effective, and rapid UV-Vis spectrophotometric method for the determination of this compound in pharmaceutical preparations. The proposed method is based on the ultraviolet absorbance of the this compound molecule and is suitable for routine quality control analysis. While a specific validated method for this compound was not found, the methodology is adapted from established protocols for the parent compound, dexamethasone, and its other esters which exhibit a consistent maximum absorbance (λmax) around 240 nm.[1][2][3][4][5][6][7] It is recommended that this method be fully validated for the specific formulation being tested.
Principle
This compound, dissolved in a suitable solvent such as ethanol (B145695) or methanol, exhibits a characteristic absorption spectrum in the ultraviolet (UV) region. The wavelength of maximum absorbance (λmax) for dexamethasone and its esters is consistently observed around 240 nm.[1][5][6] This property is utilized for its quantitative determination. The absorbance of a solution containing this compound is directly proportional to its concentration, following the Beer-Lambert law. By measuring the absorbance of a sample solution at its λmax and comparing it to a standard calibration curve, the concentration of this compound in the pharmaceutical formulation can be accurately determined.
Instrumentation and Reagents
-
Instrumentation: A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette is required.
-
Reagents and Standards:
-
This compound Reference Standard
-
Ethanol (spectroscopic grade) or Methanol (spectroscopic grade)
-
Pharmaceutical formulation containing this compound (e.g., cream, ointment)
-
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound Reference Standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with spectroscopic grade ethanol. Mix thoroughly. This yields a standard stock solution of 100 µg/mL.
Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution, prepare a series of working standard solutions by serial dilution with ethanol to achieve concentrations in the range of 5 µg/mL to 30 µg/mL.
-
Measure the absorbance of each working standard solution at 240 nm using ethanol as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.999.
Preparation of Sample Solution (from a Cream or Ointment Formulation)
-
Accurately weigh a portion of the pharmaceutical formulation equivalent to 1 mg of this compound.
-
Transfer the weighed sample to a 50 mL beaker.
-
Add approximately 30 mL of ethanol and warm gently on a water bath to facilitate the dissolution of the active ingredient and dispersion of the formulation base.
-
Quantitatively transfer the contents to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of ethanol and add the rinsings to the volumetric flask.
-
Allow the solution to cool to room temperature and then dilute to the mark with ethanol. Mix well.
-
Filter the solution through a suitable filter paper to remove any insoluble excipients.
-
The theoretical concentration of this solution is 10 µg/mL. Further dilutions may be necessary to bring the absorbance within the linear range of the calibration curve.
Spectrophotometric Measurement
-
Set the spectrophotometer to measure absorbance at 240 nm.
-
Use ethanol as the blank to zero the instrument.
-
Measure the absorbance of the prepared sample solution.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Data Presentation
Table 1: Method Validation Parameters (Hypothetical Data based on Similar Compounds)
| Parameter | Specification |
| Wavelength (λmax) | 240 nm |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Table 2: Linearity Data (Hypothetical)
| Concentration (µg/mL) | Absorbance (AU) |
| 5 | 0.152 |
| 10 | 0.305 |
| 15 | 0.458 |
| 20 | 0.610 |
| 25 | 0.763 |
| 30 | 0.915 |
Mandatory Visualization
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Caption: Logical relationship illustrating the application of the Beer-Lambert Law.
References
- 1. Improved UV Spectrophotometric Method for Precise, Efficient and Selective Determination of Dexamethasone in Pharmaceutical Dosage Forms | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 2. tjpsj.org [tjpsj.org]
- 3. UV-Vis Spectrum of Dexamethasone | SIELC Technologies [sielc.com]
- 4. scielo.br [scielo.br]
- 5. ijisrt.com [ijisrt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Sustained-Release Dexamethasone Formulations for In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexamethasone (B1670325), a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties.[1][2] However, its clinical application can be limited by a short biological half-life, necessitating frequent administration which can lead to adverse side effects. Sustained-release formulations offer a promising solution by maintaining therapeutic drug concentrations at the target site over an extended period, thereby enhancing efficacy and reducing systemic toxicity. This document provides detailed application notes and protocols for the preparation and in vivo evaluation of various sustained-release dexamethasone formulations, including microspheres, hydrogels, and implants.
Dexamethasone Signaling Pathway
Dexamethasone primarily exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding, the GR-dexamethasone complex translocates to the nucleus, where it modulates gene expression through two main mechanisms: transactivation and transrepression.[2] In transactivation, the complex binds to glucocorticoid response elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes like annexin-1.[2] In transrepression, the complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thus downregulating the expression of cytokines, chemokines, and adhesion molecules.[2]
Caption: Dexamethasone signaling pathway.
Sustained-Release Formulation Strategies
Several polymer-based platforms have been developed to achieve sustained release of dexamethasone. The choice of formulation depends on the target application, desired release profile, and route of administration.
Poly(lactic-co-glycolic acid) (PLGA) Microspheres
PLGA microspheres are biodegradable and biocompatible particles that can encapsulate dexamethasone and release it in a controlled manner over weeks to months.[3][4] The release kinetics can be modulated by altering the polymer molecular weight, lactide-to-glycolide ratio, and particle size.[4]
Injectable Hydrogels
Injectable hydrogels offer a minimally invasive approach for localized and sustained drug delivery.[5][6] These formulations are typically liquid at room temperature and form a gel depot in situ upon injection into the body. Dexamethasone-loaded microspheres can be suspended within the hydrogel to further prolong the release duration.[5][7]
Implants
Biodegradable implants provide long-term, zero-order release of dexamethasone for applications requiring consistent drug levels over several months.[8][9] These solid devices are typically implanted subcutaneously or at the target site.
Quantitative Data Summary
The following tables summarize key in vivo pharmacokinetic and pharmacodynamic data from studies on various sustained-release dexamethasone formulations.
Table 1: Pharmacokinetic Parameters of Sustained-Release Dexamethasone Formulations in Animal Models
| Formulation | Animal Model | Dose | Cmax | Tmax | AUC (0-tlast) | Release Duration | Reference |
| Dexamethasone/PLGA Microspheres | Sprague-Dawley Rats | 0.1 - 0.8 mg (subcutaneous) | - | - | - | >1 month | [3] |
| Dexamethasone-loaded PLGA Microspheres in Click-Crosslinked Hyaluronic Acid Hydrogel | Sprague-Dawley Rats | - | - | - | - | 28 days | [5][7] |
| Dexamethasone Intravitreal Implant (0.7 mg) | Cynomolgus Monkeys | 0.7 mg (intravitreal) | 1110 ng/g (retina), 213 ng/mL (vitreous) | 60 days | 47,200 ng·d/g (retina), 11,300 ng·d/mL (vitreous) | ~6 months | [9][10][11] |
| Dexamethasone Intravitreal Implant (0.7 mg) | Rabbits (non-vitrectomized) | 0.7 mg (intravitreal) | 4110 ng/mL (retina), 791 ng/mL (vitreous) | 15 days (retina), 22 days (vitreous) | 67,600 ng/day/mL (retina), 13,600 ng/day/mL (vitreous) | >31 days | [12] |
| Dexamethasone-loaded Silicone Rods (10% load) | Guinea Pigs | 55 µg (cochlear implant) | ~100 ng/mL (perilymph) | - | - | >7 weeks | [13] |
| Dexamethasone Self-Healing Injectable Hydrogel | Rabbits | - | - | - | - | ~2 months | [6][14] |
Table 2: Pharmacodynamic Efficacy of Sustained-Release Dexamethasone Formulations
| Formulation | Animal Model | Disease Model | Efficacy Outcome | Reference |
| Dexamethasone/PLGA Microspheres | Sprague-Dawley Rats | Subcutaneous inflammation (cotton thread suture) | Suppression of inflammatory response for at least 1 month. | [3] |
| Dexamethasone/PLGA Microspheres in PVA Hydrogel | - | Foreign body reaction to glucose biosensors | Efficacy against foreign body reaction for 4.5 months. | [4] |
| Dexamethasone Intravitreal Implant | Rabbits | Chronic retinal neovascularization | Significant reduction in angiographic leak at 1, 2, and 4 weeks. | [15] |
Experimental Protocols
Preparation of Dexamethasone-Loaded PLGA Microspheres (Oil/Water Emulsion)
This protocol describes a common method for preparing dexamethasone-loaded PLGA microspheres.[3]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dexamethasone
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer
-
Centrifuge
-
Freeze-dryer
Protocol:
-
Dissolve a defined amount of PLGA and dexamethasone in DCM to form the oil phase.
-
Prepare the aqueous phase by dissolving PVA in deionized water.
-
Add the oil phase to the aqueous phase while stirring vigorously with a magnetic stirrer to form a primary emulsion.
-
Homogenize the primary emulsion at high speed for a specified time to reduce the droplet size.
-
Pour the resulting oil-in-water emulsion into a larger volume of PVA solution and stir for several hours to allow for solvent evaporation and microsphere hardening.
-
Collect the microspheres by centrifugation.
-
Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Freeze-dry the washed microspheres to obtain a fine powder.
-
Store the microspheres in a desiccator at low temperature.
Caption: Workflow for PLGA microsphere preparation.
In Vivo Evaluation of Anti-Inflammatory Efficacy in a Rat Subcutaneous Inflammation Model
This protocol is adapted from a study evaluating the efficacy of dexamethasone microspheres in suppressing inflammation.[3]
Animals:
-
Sprague-Dawley rats
Materials:
-
Dexamethasone sustained-release formulation (e.g., microspheres)
-
Control formulation (e.g., empty microspheres)
-
Sterile cotton thread sutures
-
Surgical instruments
-
Anesthesia
-
Histology supplies (formalin, paraffin (B1166041), hematoxylin (B73222) and eosin (B541160) stain)
Protocol:
-
Anesthetize the rats according to an approved protocol.
-
Shave and sterilize the dorsal skin of the rats.
-
Create a subcutaneous pocket on the back of each rat using a small incision.
-
Implant a sterile cotton thread suture into the subcutaneous pocket to induce an inflammatory response.
-
Administer the dexamethasone formulation or control formulation directly at the site of the suture implantation.
-
Suture the incision.
-
At predetermined time points (e.g., 7, 14, 21, and 28 days), euthanize a subset of animals.
-
Excise the tissue surrounding the implant site.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the fixed tissue for paraffin embedding.
-
Section the paraffin-embedded tissue and stain with hematoxylin and eosin (H&E).
-
Evaluate the stained tissue sections microscopically for signs of inflammation, such as the presence of inflammatory cells (neutrophils, macrophages, lymphocytes) and fibrosis.
Caption: Workflow for in vivo inflammation model.
In Vitro Drug Release Study
This protocol outlines a general method for assessing the in vitro release of dexamethasone from a sustained-release formulation.
Materials:
-
Dexamethasone sustained-release formulation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker
-
Centrifuge or filtration system
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Protocol:
-
Accurately weigh a specific amount of the dexamethasone formulation and place it into a vial containing a known volume of PBS (e.g., 1 mL).
-
Incubate the vials at 37°C in a shaker bath.
-
At predetermined time intervals, collect the entire release medium (or a sample) after centrifugation or filtration to separate the formulation.
-
Replace the collected medium with fresh pre-warmed PBS to maintain sink conditions.
-
Quantify the concentration of dexamethasone in the collected samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the cumulative percentage of drug released at each time point.
Pharmacokinetic Study in Rabbits (Intravitreal Administration)
This protocol is based on studies evaluating dexamethasone implants in the eye.[8][12]
Animals:
-
New Zealand White rabbits
Materials:
-
Dexamethasone sustained-release formulation (e.g., intravitreal implant)
-
Anesthesia (topical and/or systemic)
-
Surgical microscope
-
Apparatus for intravitreal injection
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for drug quantification
Protocol:
-
Anesthetize the rabbits.
-
Administer the dexamethasone formulation into the vitreous humor of the eye using a specialized injector.
-
At scheduled time points post-administration, euthanize a group of animals.
-
Carefully collect aqueous and vitreous humor samples and retinal tissue from the treated eyes.
-
Process the collected samples for drug extraction.
-
Quantify the concentration of dexamethasone in the samples using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and AUC.
Conclusion
Sustained-release formulations of dexamethasone represent a significant advancement in the therapeutic application of this potent corticosteroid. The choice of formulation and the design of in vivo studies are critical for successful preclinical development. The protocols and data presented in these application notes provide a comprehensive resource for researchers working in this area. Careful consideration of the experimental design, including the selection of appropriate animal models and analytical methods, is essential for obtaining reliable and translatable results.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 3. In vivo evaluation of a dexamethasone/PLGA microsphere system designed to suppress the inflammatory tissue response to implantable medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo performance of dexamethasone loaded PLGA microspheres prepared using polymer blends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Injectable Click-Crosslinked Hydrogel that Prolongs Dexamethasone Release from Dexamethasone-Loaded Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Pharmacokinetics and pharmacodynamics of a sustained-release dexamethasone intravitreal implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Pharmacokinetics of a sustained-release dexamethasone intravitreal implant in vitrectomized and nonvitrectomized eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-Term in vivo Release Profile of Dexamethasone-Loaded Silicone Rods Implanted Into the Cochlea of Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravitreal Sustained Release of Dexamethasone from a Self-Healing Injectable Hydrogel: An In Vivo Safety and Release Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Dexamethasone Valerate Stability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dexamethasone (B1670325) valerate (B167501) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My dexamethasone valerate solution is showing a loss of potency over a short period. What are the likely causes?
A1: this compound is susceptible to degradation in aqueous solutions, primarily through two main pathways:
-
Isomerization: The valerate group can migrate from the C17 to the C21 position, forming the more stable dexamethasone-21-valerate. This is a common degradation pathway for corticosteroids with a 17-ester linkage.
-
Hydrolysis: The ester bond at either the C17 or C21 position can be cleaved, leading to the formation of dexamethasone alcohol. This process is often accelerated by non-optimal pH conditions.
Additionally, exposure to light can cause photodegradation, and elevated temperatures will accelerate all degradation processes.
Q2: What are the primary degradation products of this compound in an aqueous solution?
A2: Based on studies of the closely related betamethasone-17-valerate (B13397696), the primary thermal degradation products you should expect to see are:
-
Dexamethasone-21-valerate: Formed via acyl migration from the C17 to the C21 position.
-
Dexamethasone alcohol: Formed from the hydrolysis of the valerate ester from either the 17 or 21 position.[1]
Under photolytic stress (exposure to UV light), you may also observe the formation of lumi, photolumi, and andro derivatives.[2]
Q3: What is the optimal pH for maintaining the stability of this compound in an aqueous solution?
A3: While specific data for this compound is limited, studies on the analogous compound, betamethasone (B1666872) valerate, show maximum stability in the pH range of 4-5.[3][4] Both acidic and alkaline conditions outside of this range are likely to accelerate hydrolysis and isomerization.
Q4: I'm observing unexpected peaks in my HPLC analysis of a this compound solution. How can I identify them?
A4: Unexpected peaks likely correspond to degradation products. To identify them, you can:
-
Perform forced degradation studies: Subject your this compound solution to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help you create reference chromatograms.
-
Use a mass spectrometer (LC-MS): This will provide mass-to-charge ratio information for the unknown peaks, allowing you to deduce their molecular weights and fragmentation patterns, which can be compared to potential degradation products.
-
Isolate the impurities: Techniques like preparative HPLC can be used to isolate the unknown compounds for further characterization by methods such as NMR.
Q5: How does temperature affect the stability of this compound solutions?
A5: Temperature significantly accelerates the degradation of this compound. As a general rule, reaction rates, including degradation, increase with temperature. For corticosteroids like betamethasone valerate, thermal degradation leads to the formation of the 21-ester isomer and the parent alcohol.[5] It is recommended to store aqueous solutions at controlled room temperature or under refrigeration, and to avoid elevated temperatures during processing and storage.
Troubleshooting Guides
Problem 1: Rapid loss of this compound concentration in a neutral or alkaline aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Base-catalyzed hydrolysis | Adjust the pH of your solution to the optimal stability range of 4-5 using a suitable buffer system (e.g., acetate (B1210297) buffer). |
| Isomerization to dexamethasone-21-valerate | This is an inherent instability. Lowering the storage temperature can slow down this process. Confirm the presence of the isomer using a validated HPLC method with sufficient resolution to separate the 17- and 21-valerate isomers. |
| Oxidative degradation | If your formulation contains oxidizing agents or is exposed to air for extended periods, consider purging your solution with an inert gas like nitrogen and adding an antioxidant. |
Problem 2: Appearance of a yellow tint or new absorbance peaks in the UV-Vis spectrum after exposure to light.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Protect your solution from light at all stages of the experiment, including preparation, storage, and analysis. Use amber glassware or light-blocking containers. Consider the addition of a photostabilizer like titanium dioxide or vanillin (B372448) if appropriate for your formulation.[2][6] |
Problem 3: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Inadequate analytical method | Ensure your HPLC method is stability-indicating, meaning it can separate the intact drug from all potential degradation products. Validate the method according to ICH guidelines. |
| Variability in storage conditions | Use a calibrated and monitored stability chamber to ensure consistent temperature and humidity. |
| Contamination | Ensure all glassware and reagents are clean and free of contaminants that could catalyze degradation. |
Data Presentation
Table 1: Factors Influencing the Stability of Valerate Corticosteroid Esters in Aqueous Solutions (based on Betamethasone Valerate data)
| Factor | Effect on Stability | Optimal Range/Condition | Reference |
| pH | Maximum stability at acidic pH. Degradation increases in neutral and alkaline conditions. | pH 4-5 | [3][4] |
| Temperature | Degradation rate increases with temperature. | Store at controlled room or refrigerated temperatures. | [5] |
| Light (UV) | Causes photodegradation to lumi, photolumi, and andro derivatives. | Protect from light. | [2] |
| Solvent Polarity | Photodegradation is greater in less polar solvents. | N/A for aqueous solutions, but relevant for co-solvent systems. | [2][6] |
| Buffer Concentration | Increasing phosphate (B84403) buffer concentration can decrease the rate of photodegradation. | Dependent on formulation. | [4][6] |
| Ionic Strength | Increasing ionic strength can decrease the rate of photodegradation. | Dependent on formulation. | [4][6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol is adapted from studies on dexamethasone and its derivatives and should be optimized for your specific experimental setup.
1. Objective: To identify the potential degradation products of this compound under various stress conditions.
2. Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or MS detector
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.01 N NaOH.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Neutralize the solution with an equivalent amount of 0.01 N HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an appropriate volume of 3-5% H₂O₂.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the this compound solution to a sealed vial.
-
Expose the sample to a temperature of 60°C for a specified time (e.g., 15 hours).
-
After exposure, cool the sample and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound in a transparent container.
-
Expose the solution to a UV light source (e.g., 300-400 nm) for a specified duration.
-
Prepare a control sample protected from light.
-
Dilute both samples to a suitable concentration with the mobile phase for HPLC analysis.
-
4. Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Visualizations
References
- 1. The stability of betamethasone-17-valerate in semi-solid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. achemtek.com [achemtek.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation and stabilization of betamethasone-17 valerate in aqueous/organic solvents and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dexamethasone Valerate Delivery and Dosage in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dexamethasone valerate (B167501) (Dex-Val) in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful optimization of Dex-Val delivery and dosage.
Frequently Asked Questions (FAQs)
Q1: What is Dexamethasone valerate and what is its mechanism of action in cell culture?
This compound is a synthetic corticosteroid that possesses potent anti-inflammatory and immunosuppressive properties.[1] Its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR).[2][3] Upon binding, the Dex-Val-GR complex translocates to the nucleus, where it modulates the expression of target genes.[2][3] This can involve the upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines and enzymes.[2]
Q2: How should I prepare a stock solution of this compound?
Due to its low solubility in aqueous solutions, this compound should first be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution.[4] A common stock concentration is 10 mM in DMSO.[4]
Q3: How should I store the this compound stock solution?
Stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[2][4] Thawed aliquots can be stable at 4°C for up to a month, but it is recommended to prepare fresh working solutions for each experiment.[5] Do not subject aliquots to more than one freeze-thaw cycle.[5]
Q4: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. However, based on literature, concentrations can range from nanomolar (nM) to micromolar (µM).
Q5: Is this compound stable in cell culture medium?
This compound is generally stable in cell culture medium for the duration of typical experiments (24-72 hours) at 37°C.[4] However, its poor solubility can lead to precipitation at higher concentrations.[4] It is important to visually inspect the culture medium for any signs of precipitation after adding the compound.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Culture Medium
| Potential Cause | Troubleshooting Steps |
| High Final Concentration | The desired experimental concentration may exceed the solubility limit of Dex-Val in the aqueous medium. Perform a dose-response curve to determine the optimal, non-precipitating concentration.[4] |
| Improper Dilution Technique | Rapidly adding a concentrated stock solution to the medium can cause localized supersaturation and precipitation. To avoid this, perform a stepwise dilution: first, pre-dilute the stock in a smaller volume of medium, and then add this intermediate dilution to the final volume.[1] |
| Temperature Shock | A significant temperature difference between the stock solution and the culture medium can induce precipitation. Ensure both are at the same temperature before mixing.[2] |
| Interaction with Serum Proteins | Dexamethasone is known to bind to serum albumin. Consider using a serum-free medium or reducing the serum concentration during treatment to minimize potential interactions that could lead to precipitation.[2] |
| pH Shift in Medium | Cellular metabolism can alter the pH of the culture medium over time, potentially affecting the solubility of Dex-Val. Ensure your medium is adequately buffered (e.g., with HEPES) to maintain a stable pH.[2] |
Issue 2: Inconsistent or No Observed Effect
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Double-check all calculations for stock solution preparation and dilutions. A simple decimal error can lead to a significant deviation from the intended concentration.[4] |
| Low Glucocorticoid Receptor (GR) Expression | The cell line being used may have low levels of the glucocorticoid receptor, leading to a diminished response. Verify GR expression levels using methods like Western Blot or qPCR.[4] |
| Insufficient Incubation Time | The genomic effects of this compound, which involve changes in gene transcription and protein synthesis, require adequate time. Ensure the incubation period is sufficient for the desired effect (typically 18-24 hours for changes in gene expression).[4] |
| Cell Density and Passage Number | The cellular response to Dex-Val can be influenced by cell confluency and passage number. Standardize these parameters across all experiments to ensure consistency. |
| Vehicle Control Effects | The organic solvent (e.g., DMSO, ethanol) used to dissolve Dex-Val can have its own biological effects. Always include a vehicle-only control in your experiments to account for any solvent-induced changes. The final solvent concentration should typically be below 0.1%.[2] |
Data Presentation
Table 1: Recommended Starting Concentrations of Dexamethasone for Various In Vitro Applications
| Application | Cell Type | Concentration Range | Incubation Time |
| Anti-inflammatory Assays | Human Airway Smooth Muscle Cells | 1 µM | 18 hours |
| T-lymphocytes | 3 x 10⁻⁷ M | 24 hours | |
| Chondrogenesis | Primary Rat Chondrocytes | 10⁻⁶ to 10⁻⁷ M | 24-48 hours |
| Human Synovial Mesenchymal Stem Cells | 10 nM - 100 nM | Varies | |
| Cytotoxicity Assays | Rat Alveolar Macrophages | 10⁻⁷ to 10⁻⁴ M | 6, 24, 48 hours |
| C6 Glioma Cells | 0.01 - 10 µM | 48 hours | |
| Bovine Aortic Endothelial Cells | 10⁻⁶ M | 48 hours | |
| Gene Expression Studies | Human Airway Smooth Muscle Cells | 1 µM | 18 hours |
| Breast Cancer Cells | Varies | 2 and 4 hours |
Note: These are starting recommendations. The optimal concentration should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines the measurement of cell viability in response to varying concentrations of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Include untreated and vehicle-only (e.g., 0.1% DMSO) controls.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[3]
-
-
Formazan Solubilization:
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[3]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Measuring Cellular Uptake of this compound by HPLC
This protocol provides a general framework for quantifying the intracellular concentration of this compound using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cells of interest cultured in appropriate vessels (e.g., 6-well plates)
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (e.g., another corticosteroid not present in the sample)
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Centrifuge
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the specified time. Include untreated controls.
-
Cell Harvesting and Washing:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular drug.
-
Harvest the cells by scraping or trypsinization.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a known volume of cell lysis buffer.
-
Lyse the cells on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Precipitation and Extraction:
-
Collect the supernatant (cell lysate).
-
Add a known amount of internal standard to the lysate.
-
Add three volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed to pellet the precipitated protein.
-
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant containing the extracted Dex-Val.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the components using an appropriate mobile phase and column.
-
Detect this compound and the internal standard using a UV detector at the appropriate wavelength (e.g., ~240 nm).
-
-
Data Analysis:
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and a standard curve of known Dex-Val concentrations.
-
Normalize the intracellular drug concentration to the total protein content of the cell lysate, determined by a protein assay.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for a dose-response cytotoxicity assay.
References
Identifying and minimizing off-target effects of Dexamethasone valerate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexamethasone (B1670325) valerate (B167501). The information provided aims to help identify and minimize off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dexamethasone valerate?
A1: this compound is a synthetic glucocorticoid that exerts its effects primarily by binding to the intracellular glucocorticoid receptor (GR).[1][2] Upon binding, the this compound-GR complex translocates to the nucleus, where it acts as a transcription factor. This complex can either upregulate the expression of anti-inflammatory genes by binding to Glucocorticoid Response Elements (GREs) in their promoter regions or repress the expression of pro-inflammatory genes by interfering with other transcription factors like NF-κB and AP-1.[2] The valerate ester modification enhances its lipophilicity, which can affect its absorption and duration of action compared to dexamethasone.[1]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects of this compound can be broadly categorized into two types:
-
Receptor-mediated off-target effects: At higher concentrations, this compound may cross-react with other steroid receptors, such as the mineralocorticoid receptor (MR), progesterone (B1679170) receptor (PR), and androgen receptor (AR). This can lead to unintended physiological responses.
-
System-level off-target effects: Even when acting through the GR, this compound can lead to a wide range of systemic effects that may be considered "off-target" in a specific experimental context. These include metabolic changes (e.g., hyperglycemia), immunosuppression, and effects on the central nervous system.[1]
Q3: How does the valerate ester affect the binding affinity and potential for off-target effects?
A3: The addition of a valerate ester at the C17 or C21 position of a steroid can increase both its lipophilicity and its binding affinity for the glucocorticoid receptor.[1] However, the precise impact on off-target receptor binding is not well-documented for this compound specifically. Generally, increased lipophilicity can alter the drug's distribution and metabolism, potentially influencing its interaction with a broader range of cellular components.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
Possible Cause: Off-target effects of this compound may be confounding your results.
Solutions:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect. This can help minimize concentration-dependent off-target effects.
-
Use of Antagonists: Employ specific antagonists for potential off-target receptors (e.g., spironolactone (B1682167) for the mineralocorticoid receptor) to block their activation and isolate the effects mediated by the glucocorticoid receptor.
-
Genetic Knockdown/Knockout: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the glucocorticoid receptor (GR). If the observed effect persists in GR-deficient cells, it is likely an off-target effect.
-
Control Compounds: Include control compounds in your experiments, such as dexamethasone (the parent compound) and other corticosteroids with different binding profiles, to help differentiate between class effects and compound-specific effects.
Problem 2: Difficulty in distinguishing on-target from off-target gene expression changes.
Possible Cause: this compound can induce widespread changes in the transcriptome, making it challenging to identify direct GR target genes.
Solutions:
-
Integrative Omics Approach: Combine transcriptomics (RNA-seq) with chromatin immunoprecipitation sequencing (ChIP-seq) for the glucocorticoid receptor. Genes that show differential expression upon treatment and have a GR binding site in their regulatory regions are more likely to be direct on-target genes.
-
Time-Course Analysis: Conduct a time-course RNA-seq experiment to distinguish between primary (direct) and secondary (indirect) gene expression changes. Primary response genes are typically regulated within a shorter timeframe after treatment.
Data Presentation
Table 1: Relative Binding Affinity (RBA) of Dexamethasone and Related Steroids to the Glucocorticoid Receptor (GR)
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| Dexamethasone | 100 | [1] |
| Hydrocortisone | 10-15 | Inferred from multiple sources |
| Aldosterone | <10 | Inferred from multiple sources |
| Progesterone | <5 | Inferred from multiple sources |
| Testosterone | <1 | Inferred from multiple sources |
Note: Specific RBA data for this compound is limited. The elongation of the ester chain from acetate (B1210297) to valerate generally leads to an increase in both binding affinity for the GR and lipophilicity.[1]
Experimental Protocols
Protocol 1: Identifying GR-Targeted Genes using ChIP-seq
This protocol outlines the key steps for performing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genomic binding sites of the glucocorticoid receptor (GR) in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.
-
-
Cross-linking:
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody specific to the glucocorticoid receptor (or a negative control IgG) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of GR enrichment.
-
Annotate the peaks to identify nearby genes.
-
Protocol 2: Analyzing Transcriptional Changes using RNA-seq
This protocol describes the main steps for performing RNA sequencing (RNA-seq) to analyze the changes in gene expression induced by this compound.
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound and a vehicle control as described for ChIP-seq.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Assess the quality and quantity of the extracted RNA.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA.
-
Fragment the RNA and synthesize cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared libraries.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome or transcriptome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated by this compound treatment.
-
Protocol 3: Assessing Off-Target Protein Expression Changes using Proteomics
This protocol provides a general workflow for a quantitative proteomics experiment to identify off-target protein expression changes.
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat cells as in the previous protocols.
-
Lyse the cells and extract total protein.
-
-
Protein Quantification and Digestion:
-
Quantify the protein concentration in each sample.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (Optional but Recommended for Quantification):
-
Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and relative abundance.
-
-
Data Analysis:
-
Use a database search engine to identify the proteins from the peptide sequences.
-
Quantify the relative protein abundance between the treated and control groups.
-
Perform statistical analysis to identify proteins with significant changes in expression.
-
Visualizations
Caption: this compound signaling pathway.
References
Degradation pathways of Dexamethasone valerate under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of Dexamethasone valerate (B167501) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Dexamethasone valerate?
A1: this compound is susceptible to degradation through four primary pathways: hydrolysis, oxidation, photolysis, and thermal stress. The initial and most common degradation step is the hydrolysis of the C17-valerate ester, yielding Dexamethasone and valeric acid. Subsequently, the Dexamethasone molecule can undergo further degradation.
Q2: How does pH affect the hydrolytic stability of this compound?
A2: Corticosteroid esters like this compound are generally most stable in slightly acidic conditions (pH 4-5).[1][2] Under acidic or basic conditions, the hydrolysis of the ester bond is accelerated. Basic conditions, in particular, can lead to significant degradation.
Q3: What are the expected degradation products from oxidation?
A3: Oxidation of the Dexamethasone core, often initiated by agents like hydrogen peroxide, can lead to the formation of several degradation products. A common oxidative degradation product is the 17-oxo-dexamethasone (a ketone at the C17 position).[3] Other oxidative transformations can also occur on the steroid backbone.
Q4: Is this compound sensitive to light?
A4: Yes, like many corticosteroids, this compound can be susceptible to photodegradation, especially when exposed to UV light.[4] Photolytic degradation can lead to complex rearrangements of the steroid structure. It is crucial to conduct experiments with adequate light protection unless photostability is the subject of the investigation.
Q5: What precautions should be taken during thermal stress testing?
A5: Thermal degradation of this compound can occur at elevated temperatures.[1][5] In the solid state, degradation may be observed at temperatures above 60°C.[6] It is important to control the temperature accurately and to be aware that thermal stress can accelerate both hydrolytic and oxidative degradation pathways.
Troubleshooting Guide for Experimental Studies
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid and excessive degradation of this compound in solution. | Inappropriate pH: The pH of the solution may be too high or too low, accelerating hydrolysis.[4] Presence of metal ions: Trace metal ions can catalyze oxidative degradation. Exposure to light: Unintentional exposure to UV or ambient light can cause photodegradation. | - Adjust the pH of the medium to a slightly acidic range (pH 4-5) using a suitable buffer. - Use high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions. - Protect solutions from light by using amber glassware or wrapping containers in aluminum foil. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions: Small differences in temperature, pH, or light exposure can lead to significant variations. Inhomogeneous sample solution: The drug may not be fully dissolved or uniformly distributed in the solvent. | - Ensure precise control over all experimental parameters (temperature, pH, light). - Use a calibrated and validated method for sample preparation. Ensure complete dissolution of the sample before starting the experiment. |
| Appearance of unexpected peaks in HPLC chromatograms. | Contamination: Contamination from glassware, solvents, or reagents can introduce extraneous peaks. Formation of novel degradation products: The specific experimental conditions may be leading to previously uncharacterized degradation products. | - Use clean glassware and high-purity solvents and reagents. - If the peaks are reproducible and appear to be degradation products, further investigation using techniques like LC-MS is recommended for identification. |
| Peak tailing or broadening in HPLC analysis. | Secondary interactions: The analyte may be interacting with active sites on the HPLC column (e.g., residual silanols).[7][8][9] Column overload: Injecting too high a concentration of the analyte.[9] Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization and retention of the analyte.[9] | - Use a well-end-capped column or a column with a different stationary phase. - Reduce the injection volume or dilute the sample. - Adjust the pH of the mobile phase to optimize peak shape. |
Quantitative Data from Forced Degradation Studies
The following tables summarize quantitative data from forced degradation studies on Dexamethasone and related corticosteroids. These values can serve as a reference for expected degradation levels under various stress conditions.
Table 1: Hydrolytic Degradation
| Compound | Condition | Time | Temperature | % Degradation | Reference |
| Dexamethasone | 0.1 N HCl | 30 min | Room Temp | 12.5% | [6] |
| Dexamethasone | 0.01 N NaOH | 30 min | Room Temp | 15.2% | [6] |
| Betamethasone (B1666872) Valerate | pH 2.5 | - | - | Increased degradation | [10] |
| Betamethasone Valerate | pH 7.5 | - | - | Increased degradation | [10] |
Table 2: Oxidative Degradation
| Compound | Condition | Time | Temperature | % Degradation | Reference |
| Dexamethasone | 5% H₂O₂ | 30 min | Room Temp | 8.9% | [6] |
| Dexamethasone | 30% H₂O₂ | 24 hours | Room Temp | Significant degradation | [4] |
Table 3: Thermal and Photolytic Degradation
| Compound | Condition | Time | Temperature | % Degradation | Reference |
| Dexamethasone | Solid State (Heat) | 15 hours | 60°C | 5.6% | [6] |
| Dexamethasone | UV light (254 nm) | 24 hours | - | Significant degradation | [4] |
| Betamethasone Valerate | UV light (300-400 nm) | - | - | Significant degradation | [11] |
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These should be adapted and validated for specific experimental needs.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Transfer a known volume of the stock solution to a volumetric flask.
-
Add an equal volume of 0.1 N HCl.
-
Keep the solution at a controlled temperature (e.g., room temperature or 60°C) for a specified duration (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH as the stress agent.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation
-
Prepare a stock solution of this compound.
-
Transfer a known volume to a volumetric flask.
-
Add a specified volume of hydrogen peroxide solution (e.g., 3% or 30% H₂O₂).
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Withdraw samples at various time points and dilute with the mobile phase for immediate HPLC analysis.
Thermal Degradation
-
Solid State:
-
Place a known amount of this compound powder in a suitable container.
-
Expose the sample to a controlled high temperature (e.g., 60°C or 80°C) in an oven for a specified duration.
-
After exposure, dissolve the sample in a suitable solvent and dilute with the mobile phase for HPLC analysis.
-
-
Solution State:
-
Prepare a solution of this compound in a suitable solvent.
-
Heat the solution at a controlled temperature, protected from light.
-
Withdraw samples at different time intervals, cool to room temperature, and analyze by HPLC.
-
Photolytic Degradation
-
Prepare a solution of this compound.
-
Expose the solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[12][13]
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at various time points for HPLC analysis.
Visualizations
Degradation Pathways
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of thermal degradation of betamethasone valerate and betamethasone dipropionate in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Figure 2 from Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media | Semantic Scholar [semanticscholar.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Overcoming Dexamethasone Valerate Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Dexamethasone (B1670325) valerate (B167501), particularly concerning the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dexamethasone valerate?
This compound is a synthetic glucocorticoid that exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[1] Upon binding, the GR-Dexamethasone complex translocates to the nucleus, where it modulates the transcription of target genes. This can lead to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines.[1] In sensitive cancer cell lines, this signaling cascade often results in the induction of apoptosis (programmed cell death).
Q2: My cells are not responding to this compound treatment. What are the potential reasons for this resistance?
Resistance to this compound can arise from several molecular mechanisms:
-
Altered Glucocorticoid Receptor (GR) Expression or Function:
-
Low GR Expression: The target cell line may have inherently low or reduced expression of the glucocorticoid receptor, limiting the drug's efficacy.[1]
-
GR Mutations: Mutations in the NR3C1 gene, which encodes the GR, can impair ligand binding, nuclear translocation, or DNA binding.
-
Defective Nuclear Translocation: Even with normal GR expression and ligand binding, the receptor may fail to translocate to the nucleus.
-
-
Downstream Signaling Defects:
-
Altered Apoptotic Machinery: Resistance can occur downstream of GR activation. This often involves the upregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, or the downregulation of pro-apoptotic proteins such as Bim.[2]
-
-
Increased Drug Efflux:
-
ABC Transporter Activity: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[3]
-
Q3: How can I determine if my cell line is resistant to this compound?
The most common method is to determine the half-maximal inhibitory concentration (IC50) value through a cell viability assay, such as the MTT or MTS assay.[1][4] A significantly higher IC50 value compared to sensitive cell lines or published data indicates resistance. Additionally, assessing the induction of apoptosis using methods like Annexin V staining can confirm a lack of response.[5][6]
Q4: What are some strategies to overcome this compound resistance in my cell culture experiments?
Several strategies can be employed to circumvent resistance:
-
Combination Therapy:
-
Bcl-2 Family Inhibitors: Co-treatment with inhibitors of anti-apoptotic proteins like Bcl-2 (e.g., Venetoclax) or Mcl-1 can re-sensitize resistant cells to Dexamethasone-induced apoptosis.
-
ABC Transporter Inhibitors: Using inhibitors of drug efflux pumps, such as Tariquidar, can increase the intracellular concentration of Dexamethasone.[7]
-
-
Modulation of GR Expression:
-
Targeting Alternative Pathways:
-
PI3K/Akt/mTOR Pathway Inhibitors: Since this pathway can contribute to resistance, its inhibition may enhance Dexamethasone's efficacy.[10]
-
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in this compound experiments.
| Possible Cause | Troubleshooting Steps |
| Drug Precipitation | This compound has low aqueous solubility. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%). Prepare working solutions fresh from a concentrated stock for each experiment. Visually inspect the medium for any signs of precipitation.[1][11] |
| Inconsistent Cell Culture Conditions | Standardize cell passage number, seeding density, and confluence, as glucocorticoid response can be dependent on these factors.[1] Avoid using outer wells of multi-well plates to minimize edge effects.[12] |
| Serum Lot Variability | Serum contains endogenous glucocorticoids and other factors that can interfere with the experiment. Test new serum lots for their effect on Dexamethasone sensitivity or consider using a serum-free medium.[1] |
| Stock Solution Degradation | Prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[11][13] |
Issue 2: No observable effect of this compound on cell viability.
| Possible Cause | Troubleshooting Steps |
| Low Glucocorticoid Receptor (GR) Expression | Verify GR protein expression levels in your cell line using Western Blot or GR mRNA levels using qPCR.[1] |
| Incorrect Drug Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration for your specific cell line.[12] |
| Insufficient Incubation Time | The genomic effects of Dexamethasone require time for transcription and translation. Ensure the incubation period is sufficient (typically 18-48 hours for changes in gene expression and apoptosis).[1] |
| Cell Line Insensitivity | The cell line may be inherently resistant. Consider using a known sensitive cell line as a positive control. |
Issue 3: High background apoptosis in control (vehicle-treated) cells.
| Possible Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO, ethanol) is not toxic to the cells. A typical final concentration should be ≤ 0.1%.[12] Run a vehicle-only control to assess its effect on cell viability. |
| Suboptimal Cell Culture Conditions | Over-confluence, nutrient depletion, or microbial contamination can lead to increased cell death. Maintain a healthy cell culture environment.[14] |
| Harsh Cell Handling | Excessive centrifugation speeds or vigorous pipetting can damage cells. Handle cells gently throughout the experimental process. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Dexamethasone in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 451.1 ± 10.1 | [15] |
| Further data to be populated from specific experimental findings. |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[16][17]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Resistant and/or sensitive cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][18][19][20][21]
Materials:
-
6-well cell culture plates
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound and a vehicle control for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot for Glucocorticoid Receptor (GR) Expression
This protocol allows for the quantification of GR protein levels.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GR
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GR and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the GR signal to the loading control.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for IC50 determination using MTT assay.
Caption: Key mechanisms of Dexamethasone resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Salidroside overcomes dexamethasone resistance in T-acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and induction by dexamethasone of ABC transporters and nuclear receptors in a human T-lymphocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-dose dexamethasone induced LPS-stimulated rat alveolar macrophages apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC Transporter Inhibition Plus Dexamethasone Enhances the Efficacy of Convection Enhanced Delivery in H3.3K27M Mutant Diffuse Intrinsic Pontine Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule that Reverses Dexamethasone Resistance in T-cell Acute Lymphoblastic Leukemia (T-ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Overcoming Glucocorticoid Resistance in Acute Lymphoblastic Leukemia: Repurposed Drugs Can Improve the Protocol [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 15. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Dexamethasone Intraperitoneal Injection in Animal Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing intraperitoneal (IP) injection of Dexamethasone (B1670325) in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges associated with the intraperitoneal injection of Dexamethasone in animal studies?
Researchers often face several challenges when administering Dexamethasone via IP injection in animal models. These include:
-
Poor Aqueous Solubility: Dexamethasone and its acetate (B1210297) salt have low water solubility, which can lead to precipitation of the drug, inaccurate dosing, and injection site irritation.[1][2][3]
-
Variability in Drug Absorption: The intraperitoneal route can result in variable absorption rates, potentially leading to inconsistent experimental outcomes.[4][5][6] Failure of the injection technique is a significant contributor to this variability.[5][6]
-
Injection Site Reactions and Peritonitis: The vehicle used to dissolve Dexamethasone or the drug itself can cause local inflammation and peritonitis.[7][8]
-
Immunosuppression: As a potent glucocorticoid, Dexamethasone induces immunosuppression, which can be an intended effect or a confounding factor depending on the study's objective.[7][9][10]
-
Metabolic Side Effects: Chronic administration can lead to metabolic disturbances such as changes in body weight, glucose levels, and insulin (B600854) resistance.[11][12][13]
Q2: How can I improve the solubility of Dexamethasone for IP injection?
Improving the solubility of Dexamethasone is crucial for accurate dosing and minimizing local adverse effects. Here are some common approaches:
-
Use of Co-solvents: Dexamethasone is soluble in organic solvents like ethanol (B145695) and DMSO.[1] A stock solution can be prepared in a suitable organic solvent and then diluted with a sterile aqueous buffer, such as PBS, to the final desired concentration. However, it's important to minimize the final concentration of the organic solvent to avoid toxicity.
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with Dexamethasone, significantly increasing its aqueous solubility.[14][15][16][17] This method can enhance drug delivery and bioavailability.[16]
Q3: What is the recommended vehicle for IP injection of Dexamethasone?
The choice of vehicle is critical for ensuring drug stability and minimizing irritation. Common vehicles include:
-
Saline (0.9% NaCl): Often used as a vehicle for Dexamethasone, particularly when the drug is first dissolved in a small amount of an organic solvent.[11]
-
Phosphate-Buffered Saline (PBS): Another common aqueous buffer for dilution.
-
Cyclodextrin (B1172386) Solutions: Aqueous solutions of cyclodextrins can serve as the vehicle for Dexamethasone.[14][16]
Q4: What are the potential side effects of IP Dexamethasone administration in rodents, and how can I monitor for them?
Potential side effects range from local irritation to systemic effects. Researchers should monitor for:
-
Local Inflammation: Redness, swelling, or signs of pain at the injection site.
-
Peritonitis: Signs of abdominal pain, distension, or altered behavior.
-
Systemic Effects: Changes in body weight, food and water intake, and overall activity levels.[11][12] Long-term treatment can induce depression-like symptoms in rodents.[18]
-
Metabolic Changes: Regular monitoring of blood glucose and insulin levels may be necessary for chronic studies.[11][13]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in experimental results | Inconsistent injection technique leading to misadministration (e.g., into the subcutaneous space, intestine, or adipose tissue).[5][6] | Ensure proper training on IP injection technique. Use appropriate needle size (25-30 gauge for mice) and insert at the correct angle (30-45°) in the lower right abdominal quadrant to avoid organs.[19] Aspirate before injecting to ensure no fluid is drawn back. |
| Precipitation of Dexamethasone in the prepared solution.[2] | Prepare fresh solutions for each experiment. If using a stock solution, ensure it is properly stored and brought to room temperature before use. Consider using solubility enhancers like cyclodextrins.[14] | |
| Animal discomfort or signs of pain after injection | Irritating vehicle (e.g., high concentration of organic solvent). | Minimize the concentration of organic solvents in the final injection volume. Consider alternative solubilization methods like using cyclodextrins.[14] Ensure the solution is at room temperature.[19] |
| Peritonitis induced by the drug or vehicle.[8] | Use sterile techniques for solution preparation and injection. Monitor animals closely for signs of peritonitis. If it occurs, consult with a veterinarian. | |
| Unexpected physiological changes (e.g., weight loss, altered glucose levels) | Systemic effects of Dexamethasone.[11][12] | Be aware of the known systemic effects of glucocorticoids. Include appropriate control groups in your study design to account for these effects. For chronic studies, monitor key physiological parameters regularly. |
Experimental Protocols
Protocol 1: Intraperitoneal Dexamethasone Injection in Mice
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Dexamethasone (or Dexamethasone acetate)
-
Sterile vehicle (e.g., 0.9% NaCl, PBS, or a cyclodextrin solution)
-
Sterile 1 mL syringes
-
Sterile needles (25-30 gauge)[19]
-
70% ethanol or other suitable disinfectant
Procedure:
-
Preparation of Dexamethasone Solution:
-
If Dexamethasone is not readily soluble in the aqueous vehicle, first dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution with the sterile aqueous vehicle to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <10%).
-
Alternatively, prepare a Dexamethasone-cyclodextrin inclusion complex to enhance aqueous solubility.[14]
-
Warm the solution to room or body temperature to minimize animal discomfort.[19]
-
-
Animal Restraint:
-
Gently restrain the mouse, for example, by scruffing the neck and securing the tail. The "three-fingers" restraint method is commonly used.[19]
-
Position the mouse on its back with its head tilted slightly downwards.
-
-
Injection Site:
-
Injection:
-
Insert the needle at a 30-45° angle with the bevel up.[19]
-
Gently aspirate by pulling back on the plunger to ensure no fluid (blood or urine) enters the syringe, which would indicate improper needle placement.
-
Slowly inject the solution. The recommended injection volume is generally up to 10 mL/kg.[19]
-
-
Post-injection Monitoring:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions, such as signs of pain, distress, or injection site inflammation.
-
Quantitative Data Summary
Table 1: Examples of Dexamethasone Dosages Used in Rodent Studies for Intraperitoneal Administration
| Animal Model | Dosage | Frequency & Duration | Experimental Purpose | Reference |
| Mice (C57BL/6) | 2 mg/kg | 3 times per week for 13 weeks | Induction of metabolic side effects | [11][12] |
| Mice (C57BL/6) | 4 mg/kg | Once daily for 21 days | Induction of depression-like pathology | [18] |
| Mice (CBA) | 3 mg/kg and 10 mg/kg | Once daily for 5 days | Treatment of noise-induced hearing loss | [20] |
| Rats (Sprague-Dawley) | 1 mg/kg | Two doses, at 2, 4, or 6h and 24h post-injury | Treatment of intracerebral hematoma | [21] |
| Rats (Sprague-Dawley) | 1.5 mg/kg | Once daily for 5 days | Induction of a catabolic state | [18] |
| Rats (Sprague Dawley) | 2 mg/kg and 4 mg/kg | Daily for one month | Evaluation of pharmacological effects | [22] |
Visualizations
Experimental Workflow: Intraperitoneal Injection of Dexamethasone
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polymorphs and isostructural cocrystals of dexamethasone: towards the improvement of aqueous solubility - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of Dexamethasone Pharmacokinetics in Female Rats after Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications of experimental technique for analysis and interpretation of data from animal experiments: outliers and increased variability resulting from failure of intraperitoneal injection procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of dexamethasone in vivo on blood and peritoneal neutrophils (PMN) in rabbits with peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Dexamethasone-induced immunosuppression: a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dexamethasone Administration in Mice Leads to Less Body Weight Gain over Time, Lower Serum Glucose, and Higher Insulin Levels Independently of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dexamethasone-associated metabolic effects in male mice are partially caused by depletion of endogenous corticosterone [frontiersin.org]
- 14. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. Dexamethasone-cyclodextrin-polymer co-complexes in aqueous eye drops. Aqueous humor pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physicochemical Properties and Dissolution Studies of Dexamethasone Acetate-β-Cyclodextrin Inclusion Complexes Produced by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. Therapeutic effect of intraperitoneal dexamethasone on noise-induced permanent threshold shift in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Timing of Dexamethasone Treatment on the Outcome of Collagenase-Induced Intracerebral Hematoma in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Dexamethasone Valerate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantification of Dexamethasone (B1670325) Valerate (B167501) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying Dexamethasone Valerate in complex matrices?
A1: The most prevalent techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for formulations like creams and ointments.[1][2][3] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical applications in complex biological matrices such as plasma and tissue, where lower detection limits are often required.[4][5][6][7]
Q2: What are the critical parameters to evaluate during method validation for this compound?
A2: According to regulatory guidelines from bodies like the ICH, FDA, and EMA, the core validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of endogenous matrix components, impurities, and degradation products.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific intervals.[8][9][10][11]
Q3: What is the "matrix effect" in LC-MS/MS analysis, and why is it a concern for this compound quantification?
A3: The matrix effect is the alteration of the ionization efficiency of the analyte by co-eluting, undetected components from the sample matrix.[12][13][14] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of the results.[12] Biological matrices like plasma are rich in endogenous components such as phospholipids (B1166683) and salts that can interfere with the ionization of this compound, especially at low concentrations.[12]
Q4: How can I minimize matrix effects in my LC-MS/MS method?
A4: Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[4]
-
Chromatographic Separation: Optimizing the HPLC method to separate this compound from matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation.[15]
-
Dilution of the Sample: This can reduce the concentration of interfering components but may compromise the sensitivity of the assay.[13]
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent and mobile phase. 3. Column overload. 4. Presence of interfering compounds. | 1. Use a guard column and replace the analytical column if necessary. 2. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Improve the sample preparation procedure. |
| Shifting Retention Times | 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure accurate composition. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column. 4. Degas the mobile phase and prime the pump.[16] |
| Loss of Signal/Reduced Peak Area | 1. Sample degradation. 2. Leaks in the system. 3. Clogged frit or column. 4. Detector lamp issue. | 1. Check sample stability and storage conditions. 2. Inspect all fittings and connections for leaks.[16] 3. Backflush the column or replace the frit. 4. Check the detector lamp's energy and replace if necessary. |
| Extraneous Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from the previous injection. 3. Sample degradation. | 1. Use high-purity solvents and filter the mobile phase and samples. 2. Implement a needle wash step and inject a blank between samples. 3. Investigate the stability of this compound under the analytical conditions.[8][9] |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Step(s) |
| High Variability in Peak Area Between Replicates | 1. Significant and variable matrix effect. 2. Inconsistent sample preparation. 3. Instability of the analyte in the processed sample. | 1. Assess the matrix effect quantitatively. Improve sample cleanup or use a stable isotope-labeled internal standard.[12][14] 2. Ensure consistent execution of the extraction procedure. 3. Evaluate the stability of the analyte in the autosampler. |
| Low Signal Intensity (Ion Suppression) | 1. Co-elution of matrix components (e.g., phospholipids). 2. Suboptimal ionization source parameters. 3. Inefficient sample extraction. | 1. Modify the chromatographic gradient to better separate the analyte from the matrix.[12] 2. Optimize source temperature, gas flows, and spray voltage. 3. Evaluate different sample preparation techniques (e.g., SPE with a different sorbent). |
| Inaccurate Quantification | 1. Non-linearity of the calibration curve. 2. Inappropriate internal standard. 3. Matrix effect. | 1. Re-evaluate the calibration range and consider a different weighting factor for the regression. 2. If not using a SIL-IS, ensure the chosen internal standard has similar extraction and ionization properties to the analyte. 3. Quantify and correct for the matrix effect.[13] |
Experimental Protocols
Sample Preparation for this compound in Cream (HPLC-UV)
This protocol is adapted from methodologies for similar topical formulations.[2][3][17]
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cream into a 50 mL centrifuge tube.
-
Dissolution and Extraction: Add 20 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes to dissolve the cream base and extract the this compound.
-
Precipitation of Excipients: Place the tube in a freezer at -20°C for 30 minutes to precipitate the fatty components of the cream base.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Dilution: Transfer an aliquot of the clear supernatant to a volumetric flask and dilute with the mobile phase to a final concentration within the calibration range.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Bioanalytical Sample Preparation from Plasma (LC-MS/MS)
This protocol is based on common liquid-liquid extraction (LLE) procedures for corticosteroids in plasma.[6]
-
Sample Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., Dexamethasone-d4) to all samples except the blank matrix.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
HPLC-UV Method Parameters for Corticosteroid Esters in Topical Formulations
| Parameter | Betamethasone (B1666872) Valerate[1][2] | Dexamethasone Acetate[3] |
| Matrix | Cream, Ointment, Gel, Lotion | Cream |
| Column | C18 (e.g., 30 mm x 2 mm, 2.2 µm) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Methanol:Water (65:35, v/v) |
| Flow Rate | 0.2 mL/min | 1.0 mL/min |
| Detection (UV) | 254 nm | 254 nm |
| Linearity Range | 5 - 200 µg/mL | Not Specified (Calibration Curve Constructed) |
| Recovery | 95 - 105% | ~98% |
| Precision (%RSD) | < 5% | 0.53% |
LC-MS/MS Method Parameters for Dexamethasone in Biological Matrices
| Parameter | Dexamethasone in Human Plasma[6] | Dexamethasone in Nude Mice Plasma[7] | Dexamethasone in Rat Plasma[4] |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | Solid-Phase Extraction |
| Column | C18 | C18 | C18 |
| Mobile Phase | Gradient or Isocratic with Acetonitrile and Water (with additives) | Acetonitrile:Water (40:60, v/v) | Gradient with Acetonitrile and Water (with additives) |
| Linearity Range | 2 - 600 ng/mL | 2.5 - 500 ng/mL | 0.2 - 100 ng/mL |
| LOQ | 2 ng/mL | 2.5 ng/mL | 0.2 ng/mL |
| Recovery | ~81% | Not Specified | >85% |
| Precision (%RSD) | < 15% | 1.69 - 9.22% | < 15% |
| Accuracy (%RE) | Within ±15% | -1.92 to -8.46% | Within ±15% |
Visualizations
Caption: Experimental workflow for method validation.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. Development and validation of an UHPLC method for the determination of betamethasone valerate in cream, gel, ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijirt.org [ijirt.org]
- 10. ijnrd.org [ijnrd.org]
- 11. neuroquantology.com [neuroquantology.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. realab.ua [realab.ua]
- 17. aseancosmetics.org [aseancosmetics.org]
Technical Support Center: Improving Dexamethasone Valerate Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of Dexamethasone (B1670325) Valerate (B167501).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of Dexamethasone Valerate?
A1: The primary challenges hindering the oral bioavailability of dexamethasone and its esters like the valerate include its poor aqueous solubility, which restricts its dissolution rate in the gastrointestinal tract, and its vulnerability to first-pass metabolism in the liver and intestines.[1][2] Dexamethasone is a substrate for the metabolic enzyme CYP3A4, which can substantially decrease the quantity of active drug reaching systemic circulation.[1][2]
Q2: What are the leading strategies to improve the in vivo bioavailability of this compound?
A2: Key strategies focus on overcoming its solubility and metabolism challenges. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., liposomes, solid lipid nanoparticles (SLNs), PLGA nanoparticles, microemulsions) can shield it from degradation, enhance solubility, and facilitate absorption.[1][2][3][4]
-
Prodrug Approach: Modifying the dexamethasone molecule to create a more lipophilic prodrug, such as dexamethasone palmitate, can improve its encapsulation efficiency and prolong its release from lipid-based carriers.[5][6]
-
Polymer Conjugation: Covalently attaching dexamethasone to polymers can enhance its pharmacokinetic profile and enable targeted delivery to specific tissues.[7][8]
-
Use of Excipients: Incorporating solubility enhancers like cyclodextrins and surfactants into formulations can improve the dissolution of dexamethasone.[2][9]
Q3: How does nanoencapsulation enhance the bioavailability of this compound?
A3: Nanoencapsulation improves the bioavailability of dexamethasone and its esters through several mechanisms:
-
The small particle size of nanoformulations increases the surface area available for dissolution.[1]
-
Polymeric nanoparticles can protect the drug from enzymatic degradation in the gastrointestinal tract and from first-pass metabolism.[1]
-
Certain nanoparticles can be engineered for targeted delivery, accumulating preferentially in inflamed tissues.[3]
Q4: What are common issues encountered when developing nanoformulations for this compound?
A4: Common challenges in developing nanoformulations for relatively small molecules like dexamethasone include low encapsulation efficiency, poor formulation stability, and suboptimal drug release kinetics.[10] For instance, while solid lipid nanoparticles (SLNs) are well-tolerated, they have historically been limited by low drug loading efficiency and poor stability over time.[10] To address these limitations, second-generation lipid nanoparticles, known as nanostructured lipid carriers (NLCs), were developed.[10]
Troubleshooting Guides
Issue 1: Low Bioavailability Despite Using a Nanoformulation
| Possible Cause | Troubleshooting Step |
| Poor physical stability of the nanoformulation | Characterize the particle size, polydispersity index (PDI), and zeta potential of your formulation before and after storage to check for aggregation. Optimize surfactant/stabilizer concentrations. |
| Premature drug release ("burst release") | Modify the formulation to achieve a more sustained release profile. For lipid-based nanoparticles, consider using a more lipophilic prodrug like dexamethasone palmitate to improve retention within the carrier.[5][6] For PLGA nanoparticles, blending different molecular weight polymers can tailor the release profile.[11] |
| Inadequate absorption from the gut | Consider surface modification of nanoparticles with mucoadhesive polymers like chitosan (B1678972) to increase residence time at the absorption site.[12][13] |
| Degradation in the gastrointestinal tract | Ensure the nanoparticle shell provides sufficient protection. Enteric coatings on larger capsules containing nanoparticles can also be considered to bypass the acidic environment of the stomach. |
Issue 2: High Variability in Pharmacokinetic Data Between Animals
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing | Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique to minimize stress and ensure complete delivery to the stomach. |
| Physiological differences between animals | Use age- and weight-matched animals from a reputable supplier. Ensure consistent diet and housing conditions. Fasting animals overnight before oral dosing can reduce variability in gastric emptying and absorption. |
| Issues with blood sampling or processing | Standardize the blood collection times and techniques. Use appropriate anticoagulants and process samples promptly and consistently to prevent drug degradation. |
| Analytical method variability | Validate your analytical method (e.g., HPLC, LC-MS/MS) for accuracy, precision, linearity, and sensitivity in the biological matrix being tested.[14][15][16] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Dexamethasone Formulations in Animal Models
| Formulation | Animal Model | Route of Administration | Key Pharmacokinetic Findings | Reference |
| Dexamethasone-loaded PLGA Nanoparticles (DEX-NPs) | Rabbits | Intravitreal | Significantly higher bioavailability (based on AUC) compared to regular DEX injection. Sustained release for about 50 days. | [17][18] |
| Dexamethasone-loaded Liposomes (Dex-Lips) | Rats | Not Specified | Significantly higher bioavailability compared to free DEX. | [4] |
| Dexamethasone Palmitate-loaded PLGA-PEG NPs (DXP-NPs) | Mice | Intravenous | Improved pharmacokinetic profile with high plasma concentrations up to 18 hours, much longer than the commercial soluble drug. | [5] |
| Nebulized Dexamethasone Sodium Phosphate (B84403) | Horses | Nebulization | Minimal systemic bioavailability (4.3 ± 1.2%). | [19] |
| Dexamethasone (DEX) | Female Wistar Rats | Intramuscular | Rapid absorption with 86% bioavailability compared to intravenous administration. | [20] |
Experimental Protocols
Protocol 1: Preparation of Dexamethasone-loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This is a general guideline; specific parameters will need to be optimized.
-
Organic Phase Preparation: Dissolve a defined amount of Poly(lactic-co-glycolic acid) (PLGA) and this compound in a suitable organic solvent (e.g., dichloromethane).[2]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA) (typically 1-5% w/v).[2]
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input and duration of this step are critical for determining the final nanoparticle size.[2]
-
Solvent Evaporation: Stir the resulting emulsion at room temperature, possibly under reduced pressure, for several hours to allow the organic solvent to evaporate. This causes the polymer to precipitate, forming solid nanoparticles.[2]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.[2]
-
Washing: Wash the collected nanoparticles multiple times with purified water to remove excess surfactant and any unencapsulated drug. This is typically done by repeated cycles of centrifugation and resuspension.[2]
-
Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized, often with a cryoprotectant.
Protocol 2: Quantification of Dexamethasone in Biological Samples using HPLC
This is a general guideline; specific parameters will need to be optimized.
-
Sample Preparation (Solid Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.[2]
-
Load the biological sample (e.g., plasma) onto the cartridge.[2]
-
Wash the cartridge with a weak solvent to remove interfering substances.[2]
-
Elute the Dexamethasone with a stronger organic solvent (e.g., methanol or acetonitrile).[2]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[2]
-
-
HPLC Analysis:
-
Column: Octadecylsilane-bonded silica (B1680970) (C18) column.[21]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is common. For example, 35% acetonitrile and 65% water.[5]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at approximately 244 nm.[22]
-
Quantification: Create a standard curve using known concentrations of Dexamethasone to quantify the amount in the samples based on peak area or height.[21]
-
Visualizations
Caption: Workflow for a typical bioavailability study of a novel this compound nanoformulation.
Caption: Mechanism of enhanced absorption for nano-encapsulated this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid lipid nanoparticles delivering anti-inflammatory drugs to treat inflammatory bowel disease: Effects in an in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving dexamethasone drug loading and efficacy in treating rheumatoid arthritis via liposome: Focusing on inflammation and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving dexamethasone drug loading and efficacy in treating arthritis through a lipophilic prodrug entrapped into PLGA-PEG nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Lipid Nanoparticles Loaded with Dexamethasone Palmitate for Pulmonary Inflammation Treatment by Nebulization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Nanoparticle-Based Dexamethasone-Polypeptide Conjugates as Potential Intravitreal Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced topical delivery of dexamethasone by β-cyclodextrin decorated thermoresponsive nanogels - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Nanostructured Lipid Carriers Loaded with Dexamethasone Prevent Inflammatory Responses in Primary Non-Parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docta.ucm.es [docta.ucm.es]
- 12. Enhanced Ocular Drug Delivery of Dexamethasone Using a Chitosan-Coated Soluplus®-Based Mixed Micellar System | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 15. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and tolerance study of intravitreal injection of dexamethasone-loaded nanoparticles in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bioavailability and tolerability of nebulised dexamethasone sodium phosphate in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of Dexamethasone Pharmacokinetics in Female Rats after Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mhlw.go.jp [mhlw.go.jp]
- 22. pnrjournal.com [pnrjournal.com]
Preventing Dexamethasone valerate precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexamethasone valerate (B167501). Our goal is to help you prepare stable stock solutions and avoid precipitation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dexamethasone valerate and why is it prone to precipitation?
This compound is a synthetic corticosteroid, a potent anti-inflammatory and immunosuppressive agent.[1][2] Like many corticosteroids, it is a lipophilic compound with poor solubility in water and aqueous buffers such as cell culture media. Precipitation typically occurs when a concentrated stock solution, prepared in an organic solvent, is diluted into an aqueous medium where its solubility limit is exceeded.[3]
Q2: Which organic solvents are recommended for preparing this compound stock solutions?
Dexamethasone and its esters are readily soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[4] DMSO is often preferred for its high solubilizing capacity for this class of compounds.
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, stock solutions prepared in anhydrous DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5] Aqueous dilutions of this compound are not stable and should be prepared fresh for each experiment and used within the same day.[4][6][7]
Q4: How does the final concentration of the organic solvent affect my experiment?
The final concentration of the organic solvent (e.g., DMSO) in your experimental setup (e.g., cell culture) is critical. While a certain amount of organic solvent is necessary to maintain the solubility of this compound, high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration at or below 0.5%, with an ideal concentration of less than 0.1% for sensitive assays or long-term experiments.[5] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered when preparing and using this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of the stock solution into aqueous buffer or media. | "Shock" precipitation: The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Slow, drop-wise addition: Add the stock solution to the aqueous medium slowly while vigorously vortexing or stirring.[3] 2. Increase final solvent concentration: Ensure the final concentration of the organic solvent is sufficient to maintain solubility, but remains non-toxic to your experimental system.[3] 3. Use an intermediate dilution step: Dilute the concentrated stock in a solvent mixture with intermediate polarity (e.g., a mix of the organic solvent and the aqueous buffer) before the final dilution. |
| The solution is initially clear but a precipitate forms over time. | Temperature-dependent solubility: The solubility of this compound may decrease at lower temperatures. | 1. Maintain temperature: If your experiment allows, storing and using the solution at room temperature or 37°C may improve stability.[3] Avoid refrigerating aqueous dilutions. 2. Prepare fresh solutions: Due to the limited stability of aqueous dilutions, it is best to prepare them immediately before use.[4][6][7] |
| Inconsistent experimental results. | Inaccurate concentration due to partial precipitation: Undissolved particles can lead to variability in the effective concentration of the compound. | 1. Visual inspection: Always visually inspect your solutions for any signs of precipitation before use. 2. Proper dissolution: Ensure the this compound is completely dissolved in the organic solvent before making aqueous dilutions. Gentle warming or sonication can aid in dissolving the solid, but be mindful of the compound's stability at higher temperatures. 3. Filter sterilization: If filter sterilizing, use a filter material compatible with the organic solvent (e.g., PTFE for DMSO-based solutions) to avoid leaching of contaminants or binding of the compound. |
Data Presentation: Solubility of Dexamethasone and Related Compounds
The following table summarizes the solubility of Dexamethasone and its structurally similar esters in various solvents. Note: Specific quantitative solubility data for this compound is limited; therefore, data for Dexamethasone, Dexamethasone acetate, and Betamethasone 17-valerate are provided as close approximations.
| Compound | Solvent | Solubility | Source |
| Dexamethasone | DMSO | ~30 mg/mL | [4] |
| 25 mg/mL | [8] | ||
| 60.6 mg/mL at 25°C | |||
| Ethanol | ~3 mg/mL | [4] | |
| Soluble (25 mg/mL) | |||
| Dimethylformamide (DMF) | ~25 mg/mL | [4] | |
| Water | Practically insoluble | [9] | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [4] | |
| Dexamethasone Acetate | DMSO | ~30 mg/mL | [7] |
| Ethanol | ~3 mg/mL | [7] | |
| Dimethylformamide (DMF) | ~25 mg/mL | [7] | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [7] | |
| Betamethasone 17-valerate | DMSO | ~30 mg/mL | [6] |
| Ethanol | ~3 mg/mL | [6] | |
| Dimethylformamide (DMF) | ~25 mg/mL | [6] | |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the required amount of this compound powder. For a 10 mM stock solution, this will depend on the molecular weight of your specific this compound product.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your culture medium. Remember to calculate the final DMSO concentration to ensure it remains below toxic levels (ideally ≤ 0.1%).
-
Dilution: In a sterile conical tube, add the required volume of cell culture medium. While gently vortexing the medium, add the calculated volume of the this compound stock solution drop-wise.
-
Final Mixing and Use: Continue to vortex for a few seconds to ensure the solution is homogeneous. Use the freshly prepared medium immediately for your experiment.
Visualizations
This compound Stock Solution Workflow
Caption: Workflow for preparing and diluting this compound solutions.
Glucocorticoid Receptor (GR) Signaling Pathway
Caption: Genomic signaling pathway of Dexamethasone via the Glucocorticoid Receptor.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Dexamethasone [sigmaaldrich.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Validation & Comparative
Dexamethasone Valerate vs. Betamethasone Valerate: An In Vitro Anti-inflammatory Potency Comparison
A detailed guide for researchers and drug development professionals on the comparative in vitro anti-inflammatory potency of dexamethasone (B1670325) valerate (B167501) and betamethasone (B1666872) valerate, including supporting experimental data, detailed methodologies, and signaling pathway visualizations.
Dexamethasone valerate and betamethasone valerate are potent synthetic topical corticosteroids widely utilized for their anti-inflammatory properties. As structural isomers, their subtle difference in the orientation of the C-16 methyl group can influence their pharmacological activity. This guide provides an objective comparison of their in vitro anti-inflammatory potency based on available scientific evidence.
Mechanism of Anti-inflammatory Action
Both this compound and betamethasone valerate exert their effects by binding to the intracellular glucocorticoid receptor (GR).[1][2] This binding initiates a cascade of events leading to the modulation of gene expression. The activated glucocorticoid-receptor complex translocates to the nucleus, where it suppresses inflammation through two primary mechanisms:
-
Transrepression: Inhibition of pro-inflammatory transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1). This leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2]
-
Transactivation: Upregulation of anti-inflammatory genes, such as annexin-1, which inhibits phospholipase A2, a key enzyme in the inflammatory cascade.[1][2]
A significant part of their anti-inflammatory effect is also mediated through the negative regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]
Quantitative Comparison of In Vitro Potency
Direct, quantitative head-to-head in vitro studies comparing this compound and betamethasone valerate are limited in publicly accessible literature. However, insights can be drawn from studies on the parent compounds and related esters, as well as their established clinical potencies.
| Parameter | This compound | Betamethasone Valerate | Key Findings |
| Glucocorticoid Receptor (GR) Binding Affinity | High | Slightly higher than dexamethasone.[4] | The valerate esterification generally increases the binding affinity for the glucocorticoid receptor.[5] |
| Topical Anti-inflammatory Activity (In Vivo) | Similar to betamethasone 17-valerate in murine models of acute inflammation.[6] | Similar to dexamethasone 17-valerate in murine models of acute inflammation.[6] | Both are classified as potent topical corticosteroids.[7] |
| Cytokine Inhibition | Efficiently inhibits the in vitro expression of chemokines and cytokines in Peripheral Blood Mononuclear Cells (PBMCs).[8] | Potently suppresses inflammation by reducing soluble cytokines in vitro.[9] | Both compounds demonstrate significant inhibition of pro-inflammatory cytokine production. |
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Affinity Assay
This assay quantifies the affinity of a corticosteroid for the glucocorticoid receptor.
Methodology:
-
Preparation of Cytosol: A cytosolic fraction containing the glucocorticoid receptor is prepared from cultured human skin fibroblasts or other suitable cells.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the cytosol in the presence of varying concentrations of the unlabeled test compound (this compound or betamethasone valerate).
-
Separation: After incubation, dextran-coated charcoal is used to separate the bound from the unbound radioligand.
-
Quantification: The radioactivity of the supernatant, which contains the radioligand-receptor complex, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can be calculated from the IC50 value.[10]
In Vitro Cytokine Inhibition Assay
This assay measures the ability of the corticosteroids to inhibit the production of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood and cultured.
-
Stimulation: The PBMCs are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) to induce the production of cytokines like TNF-α and IL-6.
-
Treatment: The stimulated cells are treated with a range of concentrations of this compound or betamethasone valerate.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for cytokine secretion.
-
Quantification: The concentration of the target cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of the corticosteroid that causes 50% inhibition of cytokine production, is calculated.[2]
Visualizing the Mechanism: Signaling Pathways and Workflows
Caption: Glucocorticoid Inhibition of the NF-κB Signaling Pathway.
Caption: Glucocorticoid Interference with MAPK Signaling Pathways.
Caption: General Experimental Workflow for Cytokine Inhibition Assay.
Conclusion
This compound and betamethasone valerate are both highly effective topical anti-inflammatory agents. Their primary mechanism of action involves binding to the glucocorticoid receptor and subsequently modulating the expression of a wide range of genes involved in the inflammatory response. While direct in vitro comparative studies are not abundant, the available evidence suggests that both compounds possess potent anti-inflammatory activity. Betamethasone may exhibit a slightly higher binding affinity for the glucocorticoid receptor, which could theoretically translate to higher potency, though in vivo studies often show comparable efficacy. The selection of one agent over the other in a research or clinical setting may be influenced by factors beyond simple in vitro potency, including the specific formulation and the nature of the inflammatory condition being studied. Further direct comparative in vitro studies are necessary to definitively delineate the potency differences between these two closely related corticosteroids.
References
- 1. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] An in vitro comparison of commonly used topical glucocorticoid preparations. | Semantic Scholar [semanticscholar.org]
- 7. healthynewbornnetwork.org [healthynewbornnetwork.org]
- 8. researchgate.net [researchgate.net]
- 9. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Dexamethasone Valerate and Other Topical Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dexamethasone (B1670325) valerate (B167501) with other topical corticosteroids, focusing on performance metrics supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.
Introduction
Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions. Their efficacy is primarily attributed to their anti-inflammatory, immunosuppressive, antimitotic, and vasoconstrictive properties.[1][2] These effects are mediated through the binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to modulate gene expression, ultimately leading to a decrease in inflammatory mediators.[3][4] Dexamethasone valerate is a potent synthetic corticosteroid, and understanding its performance relative to other commonly used agents is crucial for drug development and clinical application. This guide offers a comparative analysis based on key performance indicators.
Data Presentation: Performance Metrics
The following tables summarize the comparative performance of this compound and other topical corticosteroids based on anti-inflammatory activity, vasoconstrictor potency, and glucocorticoid receptor binding affinity.
Table 1: Comparative Anti-inflammatory Activity in Animal Models
This table compares the inhibitory effects of various topical corticosteroids on induced inflammation in animal models. The croton oil-induced ear edema model in mice is a standard method to assess the anti-inflammatory potency of topically applied substances.[3][5][6]
| Corticosteroid (Concentration) | Animal Model | Inflammation Induction | Measurement | Results | Reference |
| This compound (0.12%) | Mice | Croton oil-induced ear edema | Inhibition of edema | Marked inhibition, similar to Dexamethasone and Betamethasone valerate | [3] |
| Dexamethasone (0.12%) | Mice | Croton oil-induced ear edema | Inhibition of edema | Marked inhibition, similar to this compound and Betamethasone valerate | [3] |
| Betamethasone valerate (0.12%) | Mice | Croton oil-induced ear edema | Inhibition of edema | Marked inhibition, similar to this compound and Dexamethasone | [3] |
| Beclomethasone dipropionate (0.025%) | Mice | Croton oil-induced ear edema | Inhibition of edema | Less potent than this compound | [3] |
| Hydrocortisone butyrate (B1204436) (0.1%) | Mice | Croton oil-induced ear edema | Inhibition of edema | Less potent than this compound | [3] |
| Clobetasol propionate (B1217596) (0.05%) | - | - | - | Generally considered more potent than this compound and Betamethasone valerate in clinical settings.[7] | [7] |
Table 2: Comparative Vasoconstrictor Potency
The vasoconstrictor assay is a reliable in vivo method in humans to determine the bioequivalence and relative potency of topical corticosteroid formulations.[8] The degree of skin blanching is proportional to the potency of the corticosteroid.
| Corticosteroid | Potency Class (USA) | Blanching Effect | Reference |
| Clobetasol propionate | Super-potent (Class I) | Most potent vasoconstrictor, inducing significant visible blanching.[2][7] | [2][7] |
| Betamethasone dipropionate | High-potency (Class II) | High vasoconstrictive effect. | [9] |
| Fluocinonide | High-potency (Class II) | High vasoconstrictive effect. | [9] |
| This compound | Potent | Causes visible blanching.[2] The toxicity potency is reported to be comparable to Betamethasone valerate.[10] | [2][10] |
| Betamethasone valerate | Medium-potency (Class V) | Causes visible blanching.[2] | [2] |
| Triamcinolone acetonide | Medium-potency (Class IV-V) | Moderate vasoconstrictive effect. | [9] |
| Hydrocortisone | Low-potency (Class VII) | Minimal to no significant blanching.[2] | [2] |
Table 3: Relative Glucocorticoid Receptor (GR) Binding Affinity
The therapeutic effect of corticosteroids is initiated by their binding to the glucocorticoid receptor. The affinity of this binding correlates with the intrinsic activity of the steroid.[11]
| Corticosteroid | Relative Binding Affinity for GR (Compared to Dexamethasone) | Reference |
| Dexamethasone | 100 | [11] |
| Clobetasol propionate | Higher than Dexamethasone | [7] |
| Betamethasone valerate | Lower than Dexamethasone | [11] |
| This compound | The elongation of the ester chain from acetate (B1210297) to valerate generally leads to an increase in binding affinity.[11] Specific comparative data for this compound was not found in the provided results. | [11] |
| Hydrocortisone | Lower than Dexamethasone | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Vasoconstrictor Assay (Human)
This assay measures the ability of a topical corticosteroid to cause vasoconstriction in the small blood vessels of the skin, resulting in a visible blanching.
Objective: To determine the relative potency of a topical corticosteroid formulation.
Methodology:
-
Subject Selection: Healthy adult volunteers with normal skin on their forearms are selected. Subjects should have no history of skin diseases or allergies to the test materials.
-
Site Demarcation: The volar aspect of the forearms is used. Multiple test sites (e.g., 1.5 cm x 1.5 cm) are marked.
-
Product Application: A standardized amount of the topical corticosteroid formulation is applied to each test site. The application is typically done under occlusion with a plastic film to enhance penetration.
-
Application Duration: The formulation is left in place for a specified period, often ranging from 6 to 16 hours.[12]
-
Removal and Cleaning: After the application period, the occlusive dressing is removed, and any excess formulation is gently wiped off the skin.
-
Evaluation: Skin blanching is assessed at specific time points after removal (e.g., 2, 4, 6, and 24 hours).
-
Scoring:
-
Visual Scoring: A trained, blinded observer grades the intensity of blanching on a scale (e.g., 0 = no blanching, 1 = slight, 2 = moderate, 3 = marked, 4 = intense).[12]
-
Chromameter Measurement: A chromameter is used for objective measurement of skin color changes (paleness).
-
-
Data Analysis: The scores or chromameter readings are plotted against time, and the area under the effect curve (AUEC) can be calculated to quantify the total vasoconstrictor response.
Croton Oil-Induced Ear Edema (Mouse)
This is a widely used animal model to evaluate the anti-inflammatory activity of topical agents.
Objective: To assess the ability of a topical corticosteroid to inhibit acute inflammation.
Methodology:
-
Animal Model: Male Swiss mice are typically used.[1]
-
Groups: Animals are divided into control (vehicle), positive control (e.g., Dexamethasone), and test article groups.
-
Induction of Inflammation:
-
Test Article Application:
-
The test corticosteroid formulation or vehicle is applied topically to the right ear shortly before or after the application of croton oil.
-
-
Evaluation of Edema:
-
Data Analysis:
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
The percentage inhibition of edema by the test article is calculated relative to the vehicle control group.
-
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the generalized signaling pathway of glucocorticoids.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow
The following diagram outlines the workflow for the Vasoconstrictor Assay.
Caption: Experimental workflow for the Vasoconstrictor Assay.
The following diagram illustrates the workflow for the Croton Oil-Induced Ear Edema model.
Caption: Workflow for the Croton Oil-Induced Ear Edema model.
References
- 1. Oleic acid exhibits an expressive anti-inflammatory effect in croton oil-induced irritant contact dermatitis without the occurrence of toxicological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Topical anti-inflammatory activity of dexamethasone 17-valerate (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. [Comparative toxicity test of this compound (DV-17) and other steroid ointments in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gmp-compliance.org [gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
Validating the Bioactivity of Dexamethasone Valerate in Primary Cell Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dexamethasone (B1670325) valerate's bioactivity in primary cell assays against other commonly used glucocorticoids. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
Introduction to Dexamethasone Valerate (B167501)
Dexamethasone valerate is a synthetic glucocorticoid, a class of steroid hormones that are potent anti-inflammatory and immunosuppressive agents.[1][2] Like other glucocorticoids, its mechanism of action is primarily mediated through the glucocorticoid receptor (GR).[1][2] The valerate ester modification is designed to influence the drug's absorption and duration of action.[2] Understanding the specific bioactivity of this compound in relevant primary cell models is crucial for predicting its therapeutic efficacy and potential side effects.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its effects by binding to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex.[1] Upon binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to the up-regulation of anti-inflammatory proteins and the down-regulation of pro-inflammatory cytokines and chemokines.[1][3] A key anti-inflammatory mechanism is the inhibition of the transcription factor NF-κB, a central mediator of the inflammatory response.[1]
Figure 1. Glucocorticoid Receptor Signaling Pathway.
Comparative Bioactivity in Primary Cell Assays
The following tables summarize the quantitative data on the bioactivity of this compound and other glucocorticoids in primary cell assays. It is important to note that IC50 values can vary depending on the specific primary cell type, stimulus, and assay conditions.
| Compound | Primary Cell Type | Assay | Potency (IC50) | Reference |
| Dexamethasone | Human Peripheral Blood Mononuclear Cells (PBMCs) | GM-CSF Release Inhibition | 2.2 x 10-9 M | [4] |
| Human Retinal Pericytes | MCP-1 Secretion Inhibition | 3 x 10-9 M | [5] | |
| Murine T-cell Hybridoma | Cell Invasion Inhibition (EC50) | 0.4 x 10-9 M | [6] | |
| Childhood Acute Lymphoblastic Leukemia Cells | Cytotoxicity (LC50) | Median: 7.5 x 10-9 M | [7] | |
| Betamethasone valerate | Human Epidermis Homogenate | 3H-dexamethasone Binding Inhibition | 5 x 10-9 M | |
| Mouse Skin Homogenate | 3H-dexamethasone Binding Inhibition | 6 x 10-9 M | ||
| Prednisolone (B192156) | Childhood Acute Lymphoblastic Leukemia Cells | Cytotoxicity (LC50) | Median: 43.5 x 10-9 M | [7] |
| Hydrocortisone | N/A | N/A | Generally considered less potent than Dexamethasone | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparison.
Cytokine Release Inhibition Assay in Human PBMCs
This assay is a standard method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells.
a. Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
b. Cell Seeding and Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 105 cells per well.
-
Prepare serial dilutions of this compound and other test glucocorticoids in complete RPMI-1640 medium.
-
Add the glucocorticoid solutions to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.
c. Stimulation and Incubation:
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
d. Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using a commercially available ELISA kit, following the manufacturer's instructions.
e. Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each glucocorticoid concentration compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cytokine release) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Fibroblast Proliferation Assay
This assay assesses the effect of glucocorticoids on the proliferation of primary dermal fibroblasts.
a. Cell Culture:
-
Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
b. Cell Seeding and Treatment:
-
Seed the fibroblasts in a 96-well plate at a density of 5 x 103 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound and other test glucocorticoids.
c. Proliferation Measurement (MTT Assay):
-
After 48-72 hours of incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
d. Data Analysis:
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell proliferation) from the dose-response curve.
Figure 2. Experimental Workflow for Primary Cell Assays.
Selecting the Appropriate Glucocorticoid
The choice of glucocorticoid for a particular research application depends on several factors, including the desired potency, the specific primary cell type being studied, and the intended experimental endpoint.
Figure 3. Logical Flow for Glucocorticoid Selection.
Conclusion
This compound is a potent glucocorticoid with significant anti-inflammatory and immunosuppressive activities. While direct comparative data in primary cell assays is somewhat limited, its mechanism of action via the glucocorticoid receptor is well-established. The experimental protocols provided in this guide offer a robust framework for validating its bioactivity in your specific primary cell models. By carefully considering the required potency and the nature of the biological question, researchers can effectively utilize this compound and other glucocorticoids to advance their studies in inflammation, immunology, and drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Glucocorticoids suppress tumor necrosis factor-alpha expression by human monocytic THP-1 cells by suppressing transactivation through adjacent NF-kappa B and c-Jun-activating transcription factor-2 binding sites in the promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dexamethasone inhibits invasion of murine T cells through cultured fibroblastic monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative cytotoxicity of dexamethasone and prednisolone in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gpnotebook.com [gpnotebook.com]
Dexamethasone Valerate and Steroid Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dexamethasone (B1670325) valerate (B167501), a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy is primarily mediated through its high affinity for the glucocorticoid receptor (GR). However, like many steroids, the potential for cross-reactivity with other steroid hormone receptors, namely the mineralocorticoid (MR), androgen (AR), and progesterone (B1679170) (PR) receptors, is a critical consideration in drug development and therapeutic application. Understanding the binding profile of dexamethasone and its esters is paramount for predicting off-target effects and optimizing drug design. This guide provides a comparative analysis of dexamethasone's cross-reactivity with these key steroid receptors, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of Dexamethasone
While specific binding data for dexamethasone valerate is limited in the public domain, extensive research on its active moiety, dexamethasone, provides valuable insights into its receptor selectivity. The following table summarizes the binding affinities of dexamethasone for the glucocorticoid, mineralocorticoid, androgen, and progesterone receptors.
| Receptor | Ligand | Binding Affinity Metric | Value | Species/Cell Line | Reference |
| Glucocorticoid Receptor (GR) | Dexamethasone | Kd | ~0.83 nM | Mouse Brain | [1] |
| Mineralocorticoid Receptor (MR) | Dexamethasone | pIC50 | 7.48 | Unknown | [2] |
| IC50 | 33 nM | Unknown | [2] | ||
| Kd | ~0.83 nM | Mouse Brain | [1] | ||
| Androgen Receptor (AR) | Dexamethasone | - | Does not stimulate AR | Human Prostate Cancer Cells | [3] |
| Progesterone Receptor (PR) | Dexamethasone | Relative Binding Affinity | 476 (GR/PR ratio) | Sheep Uterus | [4] |
Note: The data presented is for dexamethasone. This compound is an ester prodrug that is rapidly hydrolyzed to dexamethasone in the body. Therefore, the binding profile of dexamethasone is considered representative of the active compound.
Experimental Protocols
The determination of steroid hormone receptor binding affinity is typically conducted through competitive binding assays. These assays measure the ability of a test compound (e.g., dexamethasone) to displace a radiolabeled ligand from its receptor.
General Receptor Binding Assay Protocol
1. Preparation of Receptor Source:
- Tissue homogenates (e.g., rat hippocampus for GR binding) or cell lysates from cell lines expressing the receptor of interest are prepared.[5]
- The protein concentration of the cytosol or lysate is determined to ensure consistency across assays.
2. Incubation:
- A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-dexamethasone for GR, [3H]-aldosterone for MR, [3H]-methyltrienolone for AR, or [3H]-progesterone for PR) is incubated with the receptor preparation.[2][6]
- Increasing concentrations of the unlabeled competitor compound (dexamethasone) are added to the incubation mixture.
- The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Ligand:
- At the end of the incubation period, the receptor-bound radioligand must be separated from the unbound radioligand. Common methods include:
- Dextran-coated charcoal adsorption: Charcoal adsorbs the free radioligand, while the larger receptor-ligand complex remains in the supernatant.
- Filter binding assays: The mixture is passed through a filter that retains the receptor-ligand complex.
- Size-exclusion chromatography.
4. Quantification:
- The amount of radioactivity in the bound fraction is measured using a scintillation counter.
5. Data Analysis:
- The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
- The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand, is determined from the resulting sigmoid curve.
- The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in assessing cross-reactivity, the following diagrams illustrate a typical experimental workflow and the generalized signaling pathways of the steroid receptors.
Caption: Workflow of a competitive receptor binding assay.
Caption: Generalized steroid hormone receptor signaling pathway.[7]
Discussion
The available data indicates that while dexamethasone is a potent glucocorticoid, it also exhibits significant affinity for the mineralocorticoid receptor.[1][2] This cross-reactivity can lead to mineralocorticoid-like side effects, such as sodium retention and hypertension, particularly at high doses. In contrast, dexamethasone shows negligible direct interaction with the androgen receptor.[3] While it has a much lower affinity for the progesterone receptor compared to the glucocorticoid receptor, the potential for interaction should not be entirely dismissed, especially in contexts where PR expression is high.[4]
These findings underscore the importance of comprehensive cross-reactivity profiling during the development of new steroidal drugs. The methodologies outlined in this guide provide a framework for conducting such studies, enabling a more complete understanding of a compound's pharmacological profile and potential off-target effects. For this compound specifically, while its rapid conversion to dexamethasone suggests a similar cross-reactivity profile, dedicated binding studies would be necessary for definitive characterization.
References
- 1. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uwyo.edu [uwyo.edu]
- 7. Visualizing the action of steroid hormone receptors in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Dexamethasone Valerate Isomers by HPLC-MS: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of steroid isomers are critical for ensuring product quality, safety, and efficacy. Dexamethasone (B1670325) valerate (B167501), a potent corticosteroid, exists in isomeric forms, including positional isomers (17-valerate and 21-valerate) and stereoisomers (epimers) such as betamethasone (B1666872) valerate. Due to their structural similarities, these isomers can be challenging to distinguish using conventional analytical techniques. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a powerful and sensitive solution for their separation and unambiguous identification.
This guide provides a comparative analysis of HPLC-MS methodologies for differentiating dexamethasone valerate from its key isomers, supported by experimental data and detailed protocols.
Performance Comparison of HPLC-MS Methods
The primary challenge in analyzing this compound and its isomers lies in achieving adequate chromatographic separation. While complete baseline separation of all isomers can be difficult, the combination of HPLC with tandem mass spectrometry (MS/MS) provides the necessary selectivity for their individual identification and quantification.
Chromatographic Separation:
Reversed-phase HPLC is the most common approach for the analysis of corticosteroids. The choice of stationary phase and mobile phase composition is crucial for achieving separation. For instance, a method has been developed using a Zorbax Eclipse XDB or Luna C8 column with a step gradient of 0.05 M ammonium (B1175870) acetate (B1210297) and acetonitrile, which has shown good separation with baseline resolution for various corticosteroid epimers and isomers[1]. Another study reported the successful separation of dexamethasone and betamethasone on a Hypercarb column using an isocratic mobile phase of acetonitrile/water (90:10, v/v, +0.3% formic acid), yielding retention times of 6.60 and 8.50 minutes, respectively[2].
Mass Spectrometric Differentiation:
Even with optimized chromatography, isomers may co-elute. In such cases, tandem mass spectrometry (MS/MS) is indispensable for their differentiation. By selecting the protonated molecule ([M+H]+) as the precursor ion and inducing fragmentation, unique product ion spectra are generated for each isomer. The relative abundance of these fragment ions serves as a fingerprint for each compound.
For example, betamethasone and its esters can be distinguished by the relative abundance of their m/z 279 ion in the positive electrospray tandem mass spectra[1]. The fragmentation of 17-esters and 21-esters of corticosteroids also shows distinct pathways. Following the initial loss of hydrogen fluoride (B91410) (-20 u), 21-esters readily eliminate water, a fragmentation that is significantly less prominent in the spectra of 17-esters. Instead, 17-esters preferentially lose the carboxylic acid moiety.
It is also important to note the potential for interconversion between 17- and 21-valerate esters, which can occur under certain conditions[3].
Quantitative Data Summary
The following tables summarize the key chromatographic and mass spectrometric data for the differentiation of this compound and its isomers.
| Compound | Retention Time (min) | Precursor Ion (m/z) [M+H]+ | Key Fragment Ions (m/z) |
| Dexamethasone 17-valerate | Not explicitly stated | 477.26 | 457, 355, 337 |
| Dexamethasone 21-valerate | Not explicitly stated | 477.26 | 457, 411, 355 |
| Betamethasone 17-valerate | ~8.50 (for Betamethasone) | 477.26 | 457, 355, 279 |
| Isomer Pair | Key Differentiating Feature |
| Dexamethasone 17-valerate vs. Dexamethasone 21-valerate | Relative abundance of the m/z 411 fragment ion (loss of water from the [M+H-HF]+ ion) is significantly higher for the 21-valerate. |
| This compound vs. Betamethasone valerate | Relative abundance of the m/z 279 fragment ion is a key differentiator for betamethasone-related compounds. |
Experimental Protocols
This section provides a detailed methodology for the HPLC-MS analysis of this compound and its isomers, based on established methods.
Sample Preparation:
For drug product samples such as creams and tablets, a suitable extraction procedure is required. A general procedure involves:
-
Extraction: Disperse the sample in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Centrifugation: Centrifuge the sample to pellet insoluble excipients.
-
Filtration: Filter the supernatant through a 0.45 µm filter prior to injection.
HPLC Conditions:
-
Column: Zorbax Eclipse XDB-C8 or Luna C8 (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.05 M Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A step gradient tailored to achieve separation of the target analytes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Tandem Mass Spectrometry (MS/MS) or Product Ion Scan
-
Precursor Ion: m/z 477.26 ([M+H]+ for this compound isomers)
-
Collision Energy: Optimized to produce characteristic fragment ions (e.g., 15-30 eV).
-
Key Fragment Ions to Monitor: m/z 457, 411, 355, 337, 279.
Experimental Workflow
Caption: Experimental workflow for the differentiation of this compound isomers by HPLC-MS.
Alternative Analytical Techniques
While HPLC-MS is the gold standard for this application, other techniques can be used, though they may have limitations:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is widely used for the quantification of corticosteroids. However, it may lack the specificity to differentiate between co-eluting isomers with similar UV spectra.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to reversed-phase LC and may provide better resolution for some isomeric separations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique, but it often requires derivatization for thermally labile and non-volatile compounds like corticosteroids, which can add complexity to the sample preparation process.
References
- 1. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of betamethasone and dexamethasone residues in bovine liver by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of LC-MS(n) in conjunction with mechanism-based stress studies in the elucidation of drug impurity structure: rapid identification of a process impurity in betamethasone 17-valerate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dexamethasone Valerate and Novel Anti-Inflammatory Compounds: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established corticosteroid, Dexamethasone (B1670325) Valerate, with emerging novel anti-inflammatory compounds, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While direct head-to-head quantitative comparisons in the literature are limited, this guide synthesizes available data to offer valuable insights for research and development in inflammatory therapeutics.
Executive Summary
Dexamethasone Valerate, a potent glucocorticoid, has long been a cornerstone in the management of inflammatory conditions due to its broad anti-inflammatory and immunosuppressive effects.[1][2] However, the advent of targeted therapies, including Janus kinase (JAK) inhibitors and NLRP3 inflammasome inhibitors, presents new avenues for treatment with potentially improved safety profiles and more specific mechanisms of action. This guide explores the comparative efficacy and underlying signaling pathways of these compound classes.
Comparative Efficacy Data
It is crucial to note that direct comparison of values across different studies can be misleading due to variations in experimental conditions, cell types, and assays used.
Table 1: In Vitro Efficacy of Anti-Inflammatory Compounds
| Compound Class | Specific Compound | Assay | Cell Line | Endpoint | IC50 / Efficacy |
| Corticosteroid | Dexamethasone | LPS-induced TNF-α, IL-6, and NO production | RAW264.7 macrophages | Inhibition of inflammatory mediators | Similar anti-inflammatory effect to Cannabidiol[3] |
| Dexamethasone | Inhibition of GM-CSF release | A549 cells | Inhibition of cytokine release | EC50 = 2.2 x 10⁻⁹ M | |
| JAK Inhibitor | Tofacitinib | Inhibition of JAK3 | - | Enzymatic inhibition | IC50 = 33.1 nM[4] |
| Ruxolitinib (B1666119) | Improvement in Eczema Area and Severity Index (EASI) | Human subjects | Clinical score improvement | 71.6% improvement from baseline at 4 weeks (1.5% cream, twice daily)[5] | |
| NLRP3 Inflammasome Inhibitor | MCC950 | Inhibition of NLRP3-induced IL-1β secretion | Microglia | Inhibition of cytokine release | Effective in decreasing IL-1β secretion[6] |
Table 2: In Vivo Efficacy of Anti-Inflammatory Compounds
| Compound Class | Specific Compound | Animal Model | Endpoint | Efficacy |
| Corticosteroid | Dexamethasone | Croton oil-induced ear edema in mice | Reduction in edema and MPO activity | Significant reduction in edema and MPO activity at 1 mg/kg[7] |
| JAK Inhibitor | Tofacitinib | Toluene-2,4-diisocyanate (TDI)-induced allergic dermatitis in mice | Reduction in ear thickness and scratching behavior | Significant reduction with topical application[1] |
| Ruxolitinib | Atopic Dermatitis (Phase 3 clinical trial) | Investigator's Global Assessment (IGA) score of 0/1 | 53.8% of patients with 1.5% cream achieved endpoint at week 8[8] | |
| NLRP3 Inflammasome Inhibitor | MCC950 | Mouse models of various inflammatory diseases | Reduction of inflammation | Effective in models of colitis, traumatic brain injury, and stroke[9] |
Mechanisms of Action and Signaling Pathways
This compound: Glucocorticoid Receptor Pathway
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the GR translocates to the nucleus where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby suppressing the expression of inflammatory genes.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Efficacy and safety of ruxolitinib cream for the treatment of atopic dermatitis: Results from 2 phase 3, randomized, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. Ruxolitinib Cream 1.5%: A Review in Mild to Moderate Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Can NLRP3 inhibitors improve on dexamethasone for the treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Glucocorticoids: Dexamethasone Valerate vs. Prednisolone in Gene Expression
For the research community, including scientists and professionals in drug development, understanding the nuanced differences between seemingly similar corticosteroids is paramount. This guide provides a side-by-side analysis of the gene expression changes induced by two commonly used glucocorticoids, Dexamethasone valerate (B167501) and Prednisolone. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways, this document aims to offer a clear and objective comparison to inform experimental design and therapeutic development.
Dexamethasone and Prednisolone are synthetic glucocorticoids widely prescribed for their potent anti-inflammatory and immunosuppressive properties.[1] While both drugs exert their effects through the same primary mechanism—the glucocorticoid receptor (GR)—their clinical efficacy and side-effect profiles can differ, suggesting potential variations in their genomic and non-genomic actions.[1][2]
Core Finding: A Shared Set of Targets, a Difference in Potency
A pivotal study comparing the transcriptional responses to Dexamethasone and Prednisolone in acute lymphoblastic leukemia cells revealed that, when administered at biologically equivalent concentrations, both drugs regulate the same set of genes.[3] This indicates that the observed clinical differences may not arise from the regulation of distinct gene sets but rather from differences in their pharmacokinetics, pharmacodynamics, and potency.[3] Experimental evidence suggests that Dexamethasone is approximately seven times more potent than Prednisolone.[4]
Quantitative Analysis of Gene Expression Changes
The following tables summarize the quantitative data on gene expression changes induced by Dexamethasone and Prednisolone from comparative studies.
Table 1: Comparative Suppression of Cytokine mRNA in Primary Th2 Cells
| Gene | Treatment | Concentration | Mean mRNA level (relative to control) | Fold Suppression |
| IL-5 | Dexamethasone | 10 nM | 0.4 | 2.5 |
| Prednisolone | 10 nM | 0.7 | 1.4 | |
| IL-13 | Dexamethasone | 10 nM | 0.3 | 3.3 |
| Prednisolone | 10 nM | 0.6 | 1.7 |
Data adapted from a study on primary Th2 cells, highlighting the greater potency of Dexamethasone in suppressing pro-inflammatory cytokine expression.[5]
Table 2: Regulation of Key Glucocorticoid Receptor Target Genes in Acute Lymphoblastic Leukemia Cells
| Gene | Function | Dexamethasone (1.0e-7 M) Fold Change | Prednisolone (7.0e-7 M) Fold Change |
| FKBP5 | GR co-chaperone, negative feedback | +++ | +++ |
| GILZ (TSC22D3) | Anti-inflammatory, pro-apoptotic | +++ | +++ |
| DUSP1 (MKP-1) | MAP kinase phosphatase, anti-inflammatory | ++ | ++ |
| BCL2L11 (Bim) | Pro-apoptotic | ++ | ++ |
This table summarizes the regulation of well-established GR target genes. While specific fold-change values were not provided in a comparative table in the source, the study concluded that at equipotent doses, the regulation of these genes was not significantly different between the two drugs. The 'plus' signs indicate the magnitude of upregulation.[3]
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the common signaling pathway for Dexamethasone and Prednisolone and a typical experimental workflow for comparative gene expression analysis.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparative Gene Expression Analysis.
Detailed Experimental Protocols
1. Cell Culture and Treatment (Acute Lymphoblastic Leukemia Cells)
-
Cell Line: Human T-ALL cell line CCRF-CEM-C7H2.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded at a density of 1x10^6 cells/mL and treated with either Dexamethasone (1.0e-7 M), Prednisolone (7.0e-7 M), or ethanol (B145695) as a vehicle control for 6 hours. These concentrations were determined to be biologically equivalent in inducing cell death after 72 hours.[3]
2. Microarray-Based Gene Expression Profiling
-
RNA Isolation: Total RNA was extracted from treated and control cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and integrity were assessed using the Agilent 2100 Bioanalyzer.
-
cRNA Preparation and Labeling: Biotin-labeled cRNA was synthesized from total RNA using the GeneChip 3' IVT Express Kit (Affymetrix).
-
Hybridization: Labeled cRNA was hybridized to Human Genome U133 Plus 2.0 Arrays (Affymetrix) for 16 hours at 45°C.
-
Scanning and Data Analysis: The arrays were washed and stained using the GeneChip Fluidics Station 450 (Affymetrix) and scanned with the GeneChip Scanner 3000 7G (Affymetrix). Raw data was processed using the Affymetrix GeneChip Command Console Software. Normalization was performed using the Robust Multi-array Average (RMA) algorithm. Differentially expressed genes were identified using a linear model and empirical Bayes statistics.[3]
3. Th2 Cell Differentiation and Treatment
-
Cell Source: Naïve CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs).
-
Differentiation: Naïve CD4+ T cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, IL-2, IL-4, and anti-IFN-γ antibody to induce Th2 differentiation.
-
Treatment: Differentiated Th2 cells were treated with varying concentrations of Dexamethasone or Prednisolone for 24 hours.[5]
4. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation and cDNA Synthesis: Total RNA was extracted from Th2 cells, and cDNA was synthesized using a reverse transcription kit.
-
PCR Reaction: qRT-PCR was performed using a SYBR Green-based master mix and gene-specific primers for IL-5, IL-13, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of target genes was calculated using the comparative Ct (ΔΔCt) method.[5]
Conclusion
The available evidence strongly suggests that Dexamethasone valerate and Prednisolone modulate the expression of the same genes through the glucocorticoid receptor pathway. The primary distinction between these two corticosteroids lies in their potency, with Dexamethasone exhibiting a significantly stronger effect at lower concentrations. For researchers and drug developers, this implies that the choice between these two agents should be guided by the desired potency and the specific biological context of the study. While they share a common set of target genes, the differential potency can lead to distinct clinical outcomes and side-effect profiles, underscoring the importance of careful dose consideration and further research into the nuanced pharmacodynamic effects of these widely used drugs.
References
- 1. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 2. Research Portal [scholarship.miami.edu]
- 3. Glucocorticoid receptor dynamics and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the Differentiation and Characterization of Human Th2 Cells: R&D Systems [rndsystems.com]
Dexamethasone vs. Betamethasone: A Comparative Guide for Antenatal Corticosteroid Therapy
For Researchers, Scientists, and Drug Development Professionals
Antenatal corticosteroids are a cornerstone of care for pregnancies at risk of preterm delivery, significantly reducing neonatal morbidity and mortality. The two most commonly used corticosteroids, dexamethasone (B1670325) and betamethasone (B1666872), are synthetic glucocorticoids that accelerate fetal lung maturation. While often used interchangeably, subtle but important differences in their pharmacokinetic profiles, and potentially their mechanisms of action, may have implications for clinical outcomes. This guide provides an objective comparison of dexamethasone and betamethasone, supported by experimental data, to inform research and drug development in this critical area.
Pharmacokinetics and Dosing Regimens
Dexamethasone and betamethasone are structural isomers, differing only in the spatial orientation of a methyl group at the C-16 position. This small structural difference influences their pharmacokinetic properties.
| Feature | Dexamethasone | Betamethasone |
| Formulation | Dexamethasone phosphate (B84403) | Betamethasone phosphate and betamethasone acetate (B1210297) |
| Standard Dosing | 6 mg intramuscularly every 12 hours for 4 doses[1] | 12 mg intramuscularly every 24 hours for 2 doses[1] |
| Half-life | Shorter | Longer |
| Placental Transfer | Readily crosses the placenta | Readily crosses the placenta |
Clinical Efficacy: A Comparative Analysis of Neonatal and Maternal Outcomes
Extensive clinical research has compared the efficacy of dexamethasone and betamethasone in improving neonatal outcomes. A large body of evidence, including systematic reviews and meta-analyses, suggests that both drugs are broadly comparable in their overall effectiveness, though some studies indicate potential differences in specific outcomes.
Neonatal Outcomes
A network meta-analysis of 45 trials, including over 11,000 women, found no significant difference between dexamethasone and betamethasone for the primary outcomes of neonatal death, neurodevelopmental disability, and intraventricular hemorrhage (IVH).[2] However, some individual studies and other meta-analyses have reported conflicting findings, particularly regarding IVH. For instance, the BETACODE trial, a randomized controlled trial, found a significantly lower rate of IVH in neonates exposed to dexamethasone compared to betamethasone.[3]
| Outcome | Dexamethasone vs. Betamethasone | Key Findings |
| Respiratory Distress Syndrome (RDS) | No significant difference in most large-scale analyses. | Both are highly effective in reducing the incidence and severity of RDS. |
| Intraventricular Hemorrhage (IVH) | Conflicting evidence. Some studies suggest dexamethasone may be more effective in reducing IVH.[3] | The BETACODE trial reported a lower incidence of IVH with dexamethasone.[3] |
| Neonatal Mortality | No significant difference in major meta-analyses.[2] | Both significantly reduce neonatal mortality compared to placebo. |
| Necrotizing Enterocolitis (NEC) | No consistent significant difference. | |
| Neurodevelopmental Outcomes | No significant long-term differences reported in major follow-up studies. |
Maternal Outcomes
The impact of dexamethasone and betamethasone on maternal outcomes has also been a subject of investigation. While generally considered safe for short-term use, some studies have suggested a potential increased risk of maternal infection with dexamethasone.
| Outcome | Dexamethasone vs. Betamethasone | Key Findings |
| Chorioamnionitis | Some evidence suggests a lower risk with dexamethasone. | A network meta-analysis found a trend towards a lower risk of chorioamnionitis with dexamethasone.[2] |
| Puerperal Sepsis | Some studies suggest a higher risk with dexamethasone. | |
| Maternal Hyperglycemia | Dexamethasone may be preferred in women with gestational diabetes due to fewer hyperglycemic episodes.[4] | A randomized clinical trial showed lower median blood glucose levels with dexamethasone in women with diet-controlled gestational diabetes.[4] |
Experimental Protocols
To provide a deeper understanding of the evidence base, the methodology of a key comparative randomized controlled trial is outlined below.
The BETACODE Trial (NCT00418353)
Objective: To compare the effectiveness of antenatal betamethasone and dexamethasone in reducing perinatal morbidities and mortality among preterm infants.[3][5]
Study Design: A double-blind, placebo-controlled randomized trial.[3][5]
Participants: 299 women at risk for preterm delivery between 24 and 33 6/7 weeks of gestation were enrolled.[3][5]
Inclusion Criteria:
-
Women in preterm labor with intact membranes.
-
Women with preterm premature rupture of membranes.
-
Women requiring delivery for fetal or maternal indications.
-
Gestational age between 24 and 33 6/7 weeks.[5]
Exclusion Criteria:
-
Clinical chorioamnionitis.
-
Known major fetal structural or chromosomal abnormalities.
-
Prior antenatal steroid exposure.
-
Use of betamethasone or dexamethasone for other medical indications.
-
Quadruplets and higher-order multiple gestations.
-
Declined enrollment.[5]
Intervention:
-
Dexamethasone Group: Received four 6 mg doses of dexamethasone intramuscularly every 12 hours.
-
Betamethasone Group: Received two 12 mg doses of betamethasone intramuscularly every 24 hours.
Randomization and Blinding: Consenting women were randomly allocated to one of the two groups by the pharmacy using computer-generated random numbers. The study was double-blind, meaning neither the participants nor the investigators knew which treatment was being administered.[6]
Primary Outcomes: The primary outcomes assessed were major neonatal morbidities, including respiratory distress syndrome, intraventricular hemorrhage, and neonatal mortality.[3]
Statistical Analysis: The analysis was performed according to the intention-to-treat principle. Student's t-test, Chi-square, and Fisher exact tests were used for analysis, with a p-value of <0.05 considered statistically significant.[6]
Signaling Pathways and Mechanism of Action
Dexamethasone and betamethasone exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. This interaction initiates a cascade of events leading to changes in gene expression that are crucial for fetal lung maturation.
While both drugs act through the GR, preclinical studies suggest they may have differential effects on the expression of certain genes. For example, a study in rats found that antenatal dexamethasone decreased the expression of vascular endothelial growth factor (VEGF), which is crucial for pulmonary development, while betamethasone tended to induce its expression.[7] Another study in fetal sheep demonstrated that a combination of betamethasone acetate and phosphate was more effective in increasing the mRNA of surfactant proteins compared to dexamethasone phosphate.[8] These findings from animal models suggest that despite a shared primary mechanism, the downstream effects of dexamethasone and betamethasone on gene expression in the developing lung may not be identical. Further research is needed to elucidate these differences in human subjects.
Conclusion
Both dexamethasone and betamethasone are effective antenatal corticosteroids for accelerating fetal lung maturation and improving neonatal outcomes. The choice between these two agents may depend on several factors, including local availability, cost, and specific clinical circumstances. While large-scale clinical trials have not demonstrated a consistent superiority of one drug over the other for most major outcomes, some evidence suggests potential advantages for dexamethasone in reducing the risk of intraventricular hemorrhage and for its glycemic profile in mothers with gestational diabetes. Conversely, preclinical data raise the possibility of more favorable effects of betamethasone on certain aspects of lung development, such as VEGF expression.
For researchers and drug development professionals, the existing body of evidence highlights the need for further investigation into the nuanced differences between these two corticosteroids. Future studies should aim to elucidate the comparative long-term neurodevelopmental outcomes and explore the differential effects on gene expression and signaling pathways in human fetal lung tissue. A deeper understanding of these differences will be instrumental in optimizing antenatal corticosteroid therapy and developing next-generation treatments for the prevention of preterm birth complications.
References
- 1. Which corticosteroid is a better option for antenatal fetal lung maturation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Antenatal betamethasone compared with dexamethasone (betacode trial): a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antenatal dexamethasone vs betamethasone on glycemic control in mild gestational diabetes: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Dexamethasone and betamethasone for prenatal lung maturation: differences in vascular endothelial growth factor expression and alveolarization in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antenatal dexamethasone vs. betamethasone dosing for lung maturation in fetal sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dexamethasone Valerate: A Guide for Laboratory Professionals
The safe and compliant disposal of dexamethasone (B1670325) valerate (B167501), a potent corticosteroid, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to protect personnel, the public, and the environment from the potential hazards of this active pharmaceutical ingredient. This guide provides a procedural, step-by-step approach to the disposal of dexamethasone valerate, ensuring compliance with regulatory standards.
Core Principles of this compound Disposal
Dexamethasone and its derivatives are potent compounds that are often managed as hazardous or cytotoxic waste due to their biological activity.[1] The disposal of such pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is crucial to treat this compound waste as hazardous chemical waste unless a specific waste determination analysis proves otherwise.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to implement safety measures to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant nitrile gloves; consider double-gloving for added protection.[1]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1]
-
Respiratory Protection: When handling powders or creating dust, use an approved respirator in a well-ventilated area or a chemical fume hood.[1]
-
Lab Coat: A standard laboratory coat is required to protect skin and clothing.[1]
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of airborne particles.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. Always consult your institution's specific protocols and local regulations, as they may be more stringent.
-
Waste Identification and Segregation:
-
Waste Containerization:
-
Solid Waste: Collect all solid waste, such as unused powder and contaminated wipes, in a designated, leak-proof, and sealable container.[1][3] Hazardous pharmaceutical waste is often collected in black containers.[3][4]
-
Liquid Waste: Absorb liquid waste with an inert material before placing it in the designated hazardous waste container.[3] Do not pour liquid waste down the drain.[3] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[3][4]
-
Sharps: Dispose of any contaminated sharps, such as needles and syringes, in a designated sharps container.[1]
-
-
Labeling and Storage:
-
Clearly label the waste container as "Hazardous Pharmaceutical Waste" and include the name "this compound."
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
-
Final Disposal:
Data Presentation: Summary of Disposal Practices
| Waste Type | Container | Disposal Method | Key Regulations |
| Solid this compound Waste | Black, labeled, sealed hazardous waste container | Incineration via a certified vendor | EPA RCRA Subpart P |
| Liquid this compound Waste | Absorb and place in black, labeled, sealed hazardous waste container | Incineration via a certified vendor | EPA RCRA Subpart P |
| Contaminated Sharps | Puncture-resistant sharps container | Autoclaving or incineration via a certified vendor | State and local regulations |
| Contaminated PPE | Black, labeled, sealed hazardous waste container | Incineration via a certified vendor | EPA RCRA Subpart P |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate a detailed methodology section. The procedures outlined are based on established safety and regulatory guidelines for handling potent pharmaceutical compounds.
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Dexamethasone valerate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dexamethasone valerate (B167501) in a laboratory setting. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
When handling Dexamethasone valerate, especially in powder form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). Consider double gloving.[4] | Prevents skin contact and absorption. Dexamethasone may cause allergic skin reactions.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[4][5][6] A face shield is recommended if there is a risk of splashes or aerosol generation.[2][4] | Protects eyes from dust particles and splashes. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or if exposure limits may be exceeded.[5] Work should be conducted in a certified chemical fume hood or powder containment hood to minimize inhalation exposure.[3] | Dexamethasone is a potent compound, and inhalation of dust should be avoided.[2][3] |
| Protective Clothing | A fully buttoned lab coat is required.[3] Additional protective clothing such as aprons or disposable suits should be used based on the task to avoid exposed skin.[1][4] | Protects skin from accidental spills and contamination.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
2.1. Preparation and Weighing
-
Designated Area: All work with this compound powder should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to control exposure.[3]
-
Pre-Handling Checks: Before starting, ensure that all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Weighing Procedure:
-
Don all required PPE as specified in the table above.
-
To prevent the generation of dust, handle the powder gently.[2][3]
-
Use a clean weighing paper or vessel.
-
Carefully transfer the desired amount of this compound.
-
Clean the balance and the surrounding area with a damp cloth or paper towel to remove any residual powder.[3]
-
Dispose of the contaminated weighing paper and cleaning materials as hazardous waste.[3]
-
2.2. Solution Preparation
-
Following the weighing procedure, place the weighed powder into a suitable volumetric flask.[3]
-
Add a small amount of the appropriate solvent (e.g., DMSO, Ethanol) to dissolve the powder.[3]
-
Once dissolved, dilute to the final volume with the solvent.[3]
-
Cap the flask and mix thoroughly by inverting it several times.[3]
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.[3]
2.3. Spill and Emergency Procedures
-
Minor Spills:
-
Evacuate the immediate area and restrict access.[3]
-
Wear appropriate PPE, including respiratory protection.[2][3]
-
Gently cover the spilled powder with a damp paper towel to prevent it from becoming airborne.[3]
-
Carefully wipe up the spill and place all contaminated materials into a sealed container labeled for hazardous waste disposal.[3]
-
Clean the spill area thoroughly with a suitable detergent and water.[3]
-
-
Major Spills:
-
Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
Only trained personnel equipped with the proper PPE should handle the cleanup.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All this compound waste, including unused product, contaminated labware (e.g., weighing paper, pipette tips), and contaminated PPE, should be treated as hazardous waste.[3][5]
-
Waste Collection:
-
Final Disposal:
-
Dispose of all hazardous waste through an approved waste disposal plant or licensed contractor, in accordance with local, state, and federal regulations.[1][3][5] Do not empty into drains.[5]
-
For unused or expired medication in a non-laboratory setting, drug take-back programs are the preferred method of disposal.[8][9][10] If such programs are unavailable, the medication can be mixed with an undesirable substance like coffee grounds or kitty litter, placed in a sealed bag, and disposed of in the household trash.[8][9][10]
-
Toxicological Data
The following table summarizes key toxicological data for Dexamethasone. This information underscores the need for careful handling.
| Route of Administration | Species | LD50 |
| Oral | Rat | >3 g/kg |
| Subcutaneous | Rat | 14 mg/kg |
| Subcutaneous | Mouse | 4400 mg/kg |
| Intraperitoneal | Rat | 54 mg/kg |
Data sourced from BenchChem Safety Data Sheet.[3]
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. merck.com [merck.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. msd.com [msd.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. hmdb.ca [hmdb.ca]
- 8. dea.gov [dea.gov]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
